JH-XI-10-02
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,5S,8R,9S,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37-,38-,39-,41+,42-,43-,45?,52-,53+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHBTRAPARMGI-GFTKVEOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H69N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of JH-XI-10-02
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-XI-10-02 is a potent and selective degrader of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription implicated in various oncogenic signaling pathways. Operating through a Proteolysis Targeting Chimera (PROTAC) mechanism, this compound hijacks the cellular ubiquitin-proteasome system to induce the targeted degradation of CDK8. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting CDK8.
Core Mechanism of Action: A PROTAC Approach
This compound is a heterobifunctional small molecule that acts as a PROTAC.[1][2] Its structure consists of three key components: a ligand that binds to CDK8, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[3] This design enables this compound to induce the formation of a ternary complex between CDK8 and CRBN, an essential step in its mechanism of action.[4]
Upon formation of the CDK8-JH-XI-10-02-CRBN ternary complex, CRBN, as part of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK8. The resulting polyubiquitinated CDK8 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of CDK8 protein.[4] This targeted protein degradation is a distinct mechanism from traditional kinase inhibition, as it eliminates the entire protein, including its scaffolding functions, and can offer a more sustained and profound biological effect.
dot
Caption: Mechanism of action of this compound as a PROTAC for CDK8 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Reference(s) |
| IC50 (CDK8) | 159 nM | [2][4][5] |
| Target Protein | CDK8 | [1][2] |
| E3 Ligase Recruited | Cereblon (CRBN) | [3] |
| Selectivity | No effect on CDK19 | [2] |
Table 1: Biochemical and Cellular Potency of this compound
| Cell Line | Concentration | Treatment Duration | Outcome | Reference(s) |
| Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 | [2] |
| Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 | [2] |
| MOLT-4 (WT) | 5 µM | 24 hours | Degradation of CDK8 | [2] |
| MOLT-4 (CRBN null) | 0.1 - 5 µM | 24 hours | No degradation of CDK8 | [2] |
Table 2: Cellular Activity of this compound in Different Cell Lines
Signaling Pathways Modulated by CDK8 Degradation
CDK8 is a component of the Mediator complex and plays a crucial role in regulating the transcription of genes involved in several key signaling pathways. By inducing the degradation of CDK8, this compound is expected to modulate these pathways, which are often dysregulated in cancer.
dot
Caption: Key signaling pathways regulated by CDK8.
Key pathways influenced by CDK8 include:
-
Wnt/β-catenin Pathway: CDK8 can act as a co-activator of β-catenin-dependent transcription, and its degradation may inhibit this pro-oncogenic pathway.[4]
-
TGF-β Signaling Pathway: CDK8 can modulate the transcriptional response to TGF-β signaling.[4]
-
p53 Pathway: CDK8 has been shown to regulate the activity of the tumor suppressor p53.[4]
-
STAT Signaling: CDK8 can phosphorylate STAT proteins, influencing their transcriptional activity in response to cytokine signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the primary literature.
Western Blotting for CDK8 Degradation
This protocol is used to assess the ability of this compound to induce the degradation of CDK8 in cultured cells.
dot
Caption: Experimental workflow for Western Blot analysis of CDK8 degradation.
Materials:
-
Jurkat or MOLT-4 cells
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against CDK8
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate Jurkat or MOLT-4 cells at a suitable density. Treat the cells with the desired concentrations of this compound (e.g., 1 µM for Jurkat, 5 µM for MOLT-4) or DMSO for the indicated times (e.g., 6 or 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody against CDK8 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of CDK8 protein, normalizing to the loading control.
CRBN Knockout Validation
To confirm that the degradation of CDK8 by this compound is dependent on Cereblon, experiments are performed in cells where the CRBN gene has been knocked out using CRISPR/Cas9.
Procedure Outline:
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a conserved exon of the human CRBN gene. Clone the gRNAs into a suitable CRISPR/Cas9 expression vector.
-
Transfection and Selection: Transfect MOLT-4 cells with the CRBN-targeting CRISPR/Cas9 plasmid. Select for transfected cells, for example, by fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent reporter.
-
Clonal Expansion: Isolate single cells and expand them to generate clonal cell lines.
-
Knockout Validation: Screen the clonal lines for CRBN knockout by Western blotting for the CRBN protein and by sequencing the targeted genomic locus to identify frameshift mutations.
-
Functional Assay: Treat the validated CRBN knockout and wild-type MOLT-4 cells with this compound and assess CDK8 levels by Western blotting as described in section 4.1. The absence of CDK8 degradation in the knockout cells confirms the CRBN-dependency of this compound.
Conclusion
This compound is a well-characterized PROTAC that effectively and selectively induces the degradation of CDK8 through the recruitment of the E3 ligase Cereblon. Its mechanism of action has been validated through a series of biochemical and cellular assays, demonstrating its potential as a valuable tool for studying the biological functions of CDK8 and as a lead compound for the development of novel therapeutics targeting CDK8-dependent cancers. The detailed methodologies provided in this guide serve as a resource for researchers aiming to further investigate this compound or develop similar targeted protein degraders.
References
An In-depth Technical Guide on JH-XI-10-02: A Selective CDK8 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-XI-10-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 8 (CDK8). As a key transcriptional regulator implicated in various oncogenic signaling pathways, CDK8 has emerged as a compelling target for therapeutic intervention. This compound operates by hijacking the ubiquitin-proteasome system, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CDK8. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and the relevant signaling pathways.
Core Concepts and Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to CDK8, a ligand that recruits the E3 ubiquitin ligase Cereblon, and a linker connecting these two moieties.[1] The CDK8-binding component is derived from JH-VIII-49, a simplified analog of the natural product Cortistatin A, which is a known potent inhibitor of CDK8.[1][2] The Cereblon-recruiting ligand is based on pomalidomide.[3]
By simultaneously binding to both CDK8 and Cereblon, this compound facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to CDK8. This proximity enables the transfer of ubiquitin molecules from the E3 ligase to CDK8, marking it for degradation by the 26S proteasome.[1][2] This targeted degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its biochemical and cellular activities.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 159 nM | Biochemical assay for CDK8 inhibition | [1][4][5] |
Table 1: Biochemical Activity of this compound
| Cell Line | Concentration | Treatment Duration | Observed Effect on CDK8 Levels | Reference |
| Jurkat | 1 µM | 6 hours | Partial degradation | [1][4] |
| Jurkat | 1 µM | 24 hours | Significant degradation | [3][4] |
| MOLT-4 (Wild-Type) | 5 µM | 24 hours | Degradation observed | [4] |
| MOLT-4 (CRBN Null) | 0.1 - 5 µM | 24 hours | No degradation | [4] |
Table 2: Cellular Degradation Activity of this compound
Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not explicitly available in the reviewed literature. The provided data indicates effective degradation at micromolar concentrations.
Key Signaling Pathways and Visualizations
CDK8 is a critical component of the Mediator complex and plays a pivotal role in regulating gene transcription. It influences several key oncogenic signaling pathways.
Mechanism of Action of this compound
The following diagram illustrates the fundamental mechanism by which this compound induces the degradation of CDK8.
Caption: Workflow of this compound induced CDK8 degradation.
Overview of CDK8 Signaling Pathways
CDK8 is known to modulate several critical signaling pathways implicated in cancer, including the Wnt/β-catenin, TGF-β, p53, and STAT pathways.[1][6][7] Its role as a transcriptional co-activator or co-repressor is context-dependent.
Caption: Overview of major signaling pathways influenced by CDK8.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Western Blotting for Protein Degradation
This protocol is essential for assessing the efficacy of this compound in degrading CDK8 in a cellular context.
Objective: To determine the levels of CDK8 protein in cells following treatment with this compound.
Materials:
-
Cell lines (e.g., Jurkat, MOLT-4)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK8
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells). Treat the cells with various concentrations of this compound or DMSO for the desired time points (e.g., 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them with Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against CDK8 and the loading control antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the CDK8 signal to the loading control to determine the relative protein levels.
Caption: Step-by-step workflow for Western Blot analysis.
Cereblon-Dependence Assay
This experiment is crucial to confirm that the degradation of CDK8 by this compound is mediated by the intended E3 ligase, Cereblon.
Objective: To verify that the degradation of CDK8 by this compound is dependent on the presence of Cereblon.
Materials:
-
Wild-type cell line (e.g., MOLT-4 WT)
-
CRISPR/Cas9-mediated Cereblon knockout cell line (e.g., MOLT-4 CRBN Null)
-
This compound
-
DMSO
-
Standard reagents and equipment for Western blotting (as listed in 4.1)
Procedure:
-
Cell Culture and Treatment: Culture both the wild-type and CRBN null cell lines under standard conditions. Treat both cell lines with a range of concentrations of this compound and a DMSO control for a specified duration (e.g., 24 hours).
-
Western Blotting: Following treatment, perform Western blotting as described in protocol 4.1 to assess the levels of CDK8 in both cell lines.
-
Analysis: Compare the levels of CDK8 in the wild-type and CRBN null cells. Degradation of CDK8 should be observed in the wild-type cells but not in the CRBN null cells, confirming the Cereblon-dependent mechanism of action.[4]
Caption: Logical flow of the Cereblon-dependence experiment.
Conclusion
This compound is a valuable research tool for the selective degradation of CDK8. Its mechanism of action through the recruitment of the Cereblon E3 ligase provides a potent method for studying the functional roles of CDK8 in various biological processes, particularly in the context of cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this promising CDK8 degrader. Future studies focusing on determining its DC50 and Dmax values across a broader range of cell lines, as well as in vivo efficacy, will be critical for its potential translation into a therapeutic agent.
References
- 1. biorbyt.com [biorbyt.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
JH-XI-10-02 PROTAC: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PROTAC (Proteolysis Targeting Chimera) molecule JH-XI-10-02, a potent and selective degrader of Cyclin-Dependent Kinase 8 (CDK8). This document details its structure, mechanism of action, relevant quantitative data, and the experimental protocols for its characterization.
Core Concepts and Structure
This compound is a bivalent small molecule designed to hijack the cell's natural protein disposal system to eliminate CDK8, a protein implicated in various oncogenic signaling pathways.[1][2] Unlike traditional inhibitors that only block the activity of a target protein, PROTACs induce its complete degradation.
The structure of this compound consists of three key components:
-
A CDK8 Ligand: This moiety is based on JH-VIII-49, a potent and selective steroidal inhibitor derived from the natural product Cortistatin A.[3][4] It is responsible for binding to the target protein, CDK8.
-
An E3 Ligase Ligand: this compound utilizes pomalidomide, a derivative of thalidomide, to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]
-
A Linker: A polyethylene glycol (PEG) based linker connects the CDK8 and CRBN ligands, positioning them optimally to form a stable ternary complex.[5]
| Property | Value | Reference(s) |
| Chemical Formula | C₅₃H₆₉N₅O₉ | [4] |
| Molecular Weight | 920.14 g/mol | [1] |
| Target Protein | Cyclin-Dependent Kinase 8 (CDK8) | [1][3][6] |
| E3 Ligase Recruited | Cereblon (CRBN) | [3][5][6] |
| CDK8 Ligand | JH-VIII-49 (Cortistatin A analog) | [3] |
| E3 Ligand | Pomalidomide | [4][5] |
Mechanism of Action
This compound functions by inducing the proximity of CDK8 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK8.[1][3][6] This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple CDK8 proteins. The degradation is confirmed to be dependent on CRBN, as the molecule shows no activity in CRBN-null cells.[1][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its precursor inhibitor, JH-VIII-49.
Table 1: Inhibitory Activity
| Compound | Target | Assay Type | Value (IC₅₀) | Reference(s) |
| This compound | CDK8 | Biochemical | 159 nM | [1][6][7] |
| JH-VIII-49 | CDK19 | Biochemical | 8 nM | [2] |
Table 2: Cellular Degradation Activity
| Compound | Cell Line | Concentration | Time (hours) | Observed Effect | Reference(s) |
| This compound | Jurkat | 1 µM | 6 | Partial degradation of CDK8 | [3][6] |
| This compound | Jurkat | 1 µM | 24 | Significant degradation of CDK8 | [1][4][6] |
| This compound | Molt4 (WT) | 5 µM | 24 | Degradation of CDK8 | [1][6] |
| This compound | Molt4 (CRBN null) | 0.1 - 5 µM | 24 | No degradation of CDK8 | [1][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Cell Culture
The following is a standard protocol for the culture of Jurkat cells, a human T lymphocyte cell line used in the evaluation of this compound.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing (Passaging):
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 150-200 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed growth medium.
-
Seed new culture flasks at a density of 1-2 x 10⁵ viable cells/mL.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Cryopreservation:
-
Harvest cells in the exponential growth phase.
-
Centrifuge and resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 5-10 x 10⁶ cells/mL.
-
Aliquot into cryogenic vials.
-
Freeze slowly (e.g., using a controlled-rate freezer or an isopropanol container) to -80°C.
-
Transfer to liquid nitrogen for long-term storage.
-
Western Blotting for CDK8 Degradation
Western blotting is the standard method to visualize and quantify the degradation of a target protein.
-
Cell Lysis:
-
Seed cells (e.g., Jurkat or Molt4) in a 6-well plate at a density of 0.5-1 x 10⁶ cells/mL.
-
Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 6, 24 hours).
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK8 (e.g., rabbit anti-CDK8) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The band intensity for CDK8 is normalized to the loading control to quantify degradation.
-
Signaling Pathway Context
CDK8 is a subunit of the Mediator complex, a critical co-regulator of transcription that bridges DNA-binding transcription factors and the RNA Polymerase II (Pol II) machinery. By regulating the Mediator complex, CDK8 influences a wide array of signaling pathways involved in cell proliferation and differentiation, such as the Wnt/β-catenin, TGF-β, and p53 pathways.[2][4] this compound acts by removing the CDK8 protein, thereby disrupting its function within the Mediator complex and affecting the transcription of target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. neb.com [neb.com]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. scribd.com [scribd.com]
- 6. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 7. Jurkat Cell Line - Creative Biogene [creative-biogene.com]
An In-Depth Technical Guide on the Target Protein of JH-XI-10-02: Cyclin-Dependent Kinase 8 (CDK8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-XI-10-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets Cyclin-Dependent Kinase 8 (CDK8) for degradation. As a key transcriptional regulator implicated in various oncogenic signaling pathways, CDK8 has emerged as a compelling target for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of CDK8 as the target of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualization of its key signaling pathways.
Introduction to this compound and its Target, CDK8
This compound is a heterobifunctional molecule designed to induce the degradation of its target protein, CDK8.[1] It achieves this by simultaneously binding to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of CDK8, marking it for subsequent degradation by the proteasome.[1][2] This PROTAC-mediated degradation offers a powerful therapeutic modality to eliminate the functions of CDK8, a protein kinase that plays a critical role in regulating gene transcription through its association with the Mediator complex.[3][4] CDK8 has been shown to be a key player in several signaling pathways that are often dysregulated in cancer, including the Wnt/β-catenin, TGF-β, and STAT pathways.[3][4][5]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound in targeting CDK8.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 159 nM | Biochemical Assay | [2] |
| Cell Line | Concentration | Treatment Time | Effect | Reference |
| Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 | [2] |
| Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 | [2] |
| Molt4 (WT) | 5 µM | 24 hours | Degradation of CDK8 | [2] |
| Molt4 (CRBN null) | 0.1-5 µM | 24 hours | No degradation of CDK8 | [2] |
Mechanism of Action of this compound
This compound functions as a CDK8 degrader by hijacking the ubiquitin-proteasome system. The molecule consists of a ligand that binds to CDK8, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon.[1][2] This trimetric complex formation brings CDK8 into close proximity with the E3 ligase, leading to the transfer of ubiquitin molecules to CDK8. Polyubiquitinated CDK8 is then recognized and degraded by the 26S proteasome, resulting in the depletion of cellular CDK8 levels.
Experimental Protocols
Western Blot for CDK8 Degradation
This protocol is for assessing the degradation of CDK8 in cultured cells following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK8
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CDK8 antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the CDK8 signal to the loading control to determine the extent of degradation.
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of CDK8 in the presence of Cereblon.
Materials:
-
Recombinant human CDK8
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human Cereblon/DDB1/CUL4A/Rbx1 complex
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
This compound
-
Negative control (e.g., a molecule that binds CDK8 but not Cereblon)
-
SDS-PAGE and Western blotting reagents as described above
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, E1, E2, ubiquitin, and recombinant Cereblon complex.
-
Add PROTAC and Substrate: Add this compound or the negative control, followed by the recombinant CDK8.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot.
-
Detection: Probe the membrane with an anti-CDK8 antibody to observe a ladder of higher molecular weight bands corresponding to ubiquitinated CDK8. Confirm ubiquitination by probing with an anti-ubiquitin antibody.
Cell Viability (MTT) Assay
This assay measures the effect of this compound-mediated CDK8 degradation on cell viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Signaling Pathways Involving CDK8
CDK8 is a critical regulator of transcription and is involved in several key signaling pathways implicated in cancer.
Wnt/β-catenin Signaling Pathway
In the Wnt/β-catenin pathway, CDK8 acts as a positive regulator of β-catenin-driven transcription.[6][7] It is often amplified in colorectal cancers and enhances the transcriptional activity of β-catenin, promoting the expression of target genes involved in cell proliferation, such as c-Myc.[8]
TGF-β Signaling Pathway
CDK8 can phosphorylate SMAD transcription factors, the key mediators of the TGF-β signaling pathway.[5][9] This phosphorylation can modulate the transcriptional activity of SMADs, thereby influencing the cellular response to TGF-β, which includes processes like cell growth, differentiation, and epithelial-mesenchymal transition (EMT).[9][10]
STAT Signaling Pathway
CDK8 has been identified as a kinase that phosphorylates STAT proteins, particularly STAT1 and STAT3, on serine residues within their transactivation domains.[11][12][13] This phosphorylation is crucial for modulating the transcriptional activity of STATs in response to cytokine signaling, such as from interferons (IFN).[12][13]
Conclusion
This compound is a valuable chemical probe for studying the biological functions of CDK8 and a promising therapeutic candidate for cancers driven by CDK8-mediated signaling. Its ability to induce the selective degradation of CDK8 provides a powerful tool to dissect the roles of this important kinase in various cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the effects of this compound and further explore the therapeutic potential of targeting CDK8.
References
- 1. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 8. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8/9 drive Smad transcriptional action, turnover and YAP interactions in BMP and TGFβ pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Interaction Between JH-XI-10-02 and the p53 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the functional relationship between the selective CDK8 degrader, JH-XI-10-02, and the critical p53 tumor suppressor pathway. While direct experimental evidence detailing the effects of this compound on the p53 pathway is not yet publicly available, this document synthesizes the established role of its target, Cyclin-Dependent Kinase 8 (CDK8), in p53 signaling. By degrading CDK8, this compound is anticipated to modulate the expression of key p53 target genes, thereby influencing cell cycle progression and apoptosis. This guide presents the underlying scientific rationale, quantitative data from analogous CDK8 depletion studies, detailed experimental protocols to investigate this interaction, and visual diagrams of the signaling pathway and experimental workflows.
Introduction to this compound: A PROTAC-mediated CDK8 Degrader
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of CDK8, marking it for subsequent degradation by the proteasome.[1][2] This targeted protein degradation offers a powerful therapeutic strategy to eliminate the functions of CDK8 in various disease contexts, including cancer.[2][4]
The Role of CDK8 in the p53 Signaling Pathway
The p53 pathway is a cornerstone of cancer prevention, orchestrating cellular responses to a variety of stressors to induce cell cycle arrest, apoptosis, or senescence.[5] Emerging evidence has positioned CDK8 as a crucial positive coregulator of p53-mediated transcription.[5][6] CDK8, as part of the Mediator complex, is recruited to the promoters of p53 target genes, where it enhances their transcriptional activation.[5][6]
Key p53 target genes positively regulated by CDK8 include:
-
p21 (CDKN1A): A critical inhibitor of cyclin-dependent kinases that enforces cell cycle arrest.
-
HDM2 (MDM2 in mice): An E3 ubiquitin ligase that creates a negative feedback loop by targeting p53 for degradation.
Therefore, the degradation of CDK8 by this compound is hypothesized to attenuate the expression of these and other p53 target genes, thereby potentially impairing p53-mediated tumor suppression.
Quantitative Data from CDK8 Depletion Studies
While specific quantitative data for this compound's effect on the p53 pathway is not available, studies utilizing siRNA-mediated knockdown of CDK8 provide valuable insights into the expected quantitative outcomes of its degradation.
| Target Protein | Cell Line | Treatment | Fold Change in Protein Level | Reference |
| p21 | HCT116 | Nutlin-3 | ~50% decrease | [5] |
| HDM2 | HCT116 | Nutlin-3 | ~60% decrease | [5] |
These data suggest that the degradation of CDK8 by this compound could lead to a significant reduction in the protein levels of key p53 target genes.
Visualizing the this compound and p53 Pathway Interaction
The following diagrams illustrate the proposed mechanism of action of this compound and its impact on the p53 signaling pathway, as well as a typical experimental workflow to investigate this interaction.
Caption: this compound induces CDK8 degradation, potentially downregulating p53-mediated transcription.
Caption: Workflow for investigating this compound's effect on the p53 pathway.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to elucidate the interaction between this compound and the p53 pathway.
Western Blot Analysis of p53, p21, and CDK8
Objective: To quantify the protein levels of CDK8, p53, and its downstream targets p21 and HDM2 following treatment with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer recommended)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-CDK8
-
Anti-p53
-
Anti-phospho-p53 (Ser15)
-
Anti-p21
-
Anti-HDM2
-
Anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for different time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Co-Immunoprecipitation of CDK8 and p53
Objective: To determine if this compound affects the interaction between CDK8 and p53.
Materials:
-
Non-denaturing lysis buffer (e.g., Triton X-100 based buffer)
-
Protease and phosphatase inhibitor cocktails
-
Anti-CDK8 or Anti-p53 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
Western blot reagents (as described in section 5.1)
Procedure:
-
Cell Culture and Lysis: Treat cells as described for the western blot. Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing Lysates: Incubate cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CDK8) or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by western blot using antibodies against the potential interacting partner (e.g., anti-p53) and the immunoprecipitated protein (e.g., anti-CDK8).
Conclusion and Future Directions
The degradation of CDK8 by this compound represents a promising therapeutic strategy. Based on the established role of CDK8 as a positive coregulator of the p53 pathway, it is highly probable that this compound will modulate p53-mediated cellular processes. The experimental protocols provided in this guide offer a clear path for researchers to empirically validate and quantify the effects of this compound on p53 signaling. Future studies should focus on generating direct experimental data to confirm the inferred interaction and to explore the therapeutic implications of modulating the p53 pathway through CDK8 degradation in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 is a stimulus-specific positive coregulator of p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of JH-XI-10-02: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
JH-XI-10-02 is a highly potent and selective bivalent small molecule designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8). As a Proteolysis Targeting Chimera (PROTAC), it represents a novel therapeutic strategy that moves beyond simple inhibition to achieve the targeted elimination of pathogenic proteins. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data, experimental methodologies, and the underlying scientific rationale.
Introduction: Targeting CDK8 with Protein Degradation
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex.[1] It plays a significant role in various oncogenic signaling pathways, including the Wnt-β-catenin, TGF-β, and p53 pathways, making it an attractive target for cancer therapy.[1][2] Overexpression of the CDK8 gene can disrupt normal cell proliferation and differentiation.[2]
Traditional therapeutic approaches have focused on developing small molecule inhibitors. However, the emerging field of Targeted Protein Degradation (TPD) offers a distinct and potentially more effective strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively destroy a target protein.[2][3] By inducing degradation rather than just inhibition, PROTACs can offer improved selectivity and a more profound and durable biological effect.[2] this compound was developed as a PROTAC to specifically target CDK8 for elimination.[1]
Discovery and Design Rationale
The development of this compound stemmed from research on Cortistatin A, a complex natural product found to be a potent and selective inhibitor of CDK8.[1][] Due to the significant challenges of large-scale synthesis of Cortistatin A, a campaign was initiated to design simpler, more accessible inhibitors based on a steroid scaffold.[1] This effort led to the discovery of JH-VIII-49, a potent and selective CDK8 inhibitor with a straightforward eight-step synthesis.[1][]
With a validated and synthetically tractable CDK8-binding moiety in hand, JH-VIII-49 was converted into a PROTAC degrader.[1][2] The final molecule, this compound, consists of three key components:
-
A CDK8-binding ligand: Derived from the steroidal inhibitor JH-VIII-49.[1]
-
An E3 Ligase-recruiting ligand: Pomalidomide, which binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][5]
-
A chemical linker: An optimized polyethylene glycol (PEG)-based chain that connects the two ligands, enabling the formation of a stable ternary complex between CDK8 and Cereblon.[2][6]
Mechanism of Action
This compound functions by hijacking the CRL4CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of CDK8.[1][2] The process involves several key steps:
-
Ternary Complex Formation: this compound simultaneously binds to CDK8 and the CRBN substrate receptor of the CRL4 E3 ligase complex, bringing them into close proximity.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the CDK8 protein.
-
Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the CDK8 protein into small peptides. This compound is then released and can engage in another degradation cycle.
This mechanism is confirmed to be dependent on both Cereblon and the proteasome. Experiments in CRBN knockout cells showed no degradation of CDK8, and pretreatment with proteasome inhibitors also abolished the degrader's activity.[1][6]
Preclinical Data and Characterization
This compound has been characterized through various biochemical and cellular assays to determine its potency, selectivity, and degradation efficiency.
Potency and Selectivity
The molecule is a highly potent and selective degrader of CDK8.[6][7] Critically, it does not induce the degradation of the closely related kinase CDK19, demonstrating high selectivity within the CDK family.[5][6][7] Furthermore, it achieves protein degradation without affecting CDK8 mRNA levels, confirming its post-translational mechanism of action.[6][7][8]
| Parameter | Value | Reference |
| IC50 | 159 nM | [2][][6][7][8][9][10] |
| Selectivity | No effect on CDK19 | [5][6][7][8] |
| Mechanism | Does not affect CDK8 mRNA | [6][7][8] |
Cellular Degradation Activity
The ability of this compound to induce CDK8 degradation has been confirmed in multiple cancer cell lines. The degradation is time and concentration-dependent.
| Cell Line | Concentration (µM) | Time (hours) | Outcome | Reference |
| Jurkat | 1 | 6 | Partial degradation of CDK8 | [2][6] |
| Jurkat | 1 | 24 | Significant degradation of CDK8 | [1][5][6] |
| Molt4 (WT) | 5 | 24 | Degradation of CDK8 | [6] |
| Molt4 (CRBN null) | 0.1 - 5 | 24 | No degradation of CDK8 | [6] |
Experimental Protocols
The following sections describe the generalized methodologies used to characterize this compound.
Cell Culture and Treatment
-
Cell Lines: Jurkat and Molt4 cells were maintained in appropriate growth medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, cells were seeded at a specified density and treated with the indicated concentrations of this compound or vehicle control (DMSO) for the specified time periods (6 to 24 hours).[5][6]
-
Inhibitor Co-treatment: To confirm the degradation mechanism, cells were pre-treated with a proteasome inhibitor (10 µM bortezomib) or a neddylation inhibitor (10 µM MLN4924) for a specified time before the addition of this compound.[1]
Western Blotting for Protein Degradation
A standard Western blot protocol was used to quantify cellular protein levels.
-
Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for CDK8 and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes were incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Conclusion and Future Directions
This compound is a robust and well-characterized PROTAC that effectively and selectively induces the degradation of CDK8. Its development from a simplified analog of a natural product provides a scalable platform for further investigation. The molecule serves as a powerful chemical probe to study the biological consequences of CDK8 elimination and as a lead compound for the development of novel cancer therapeutics.
Future work will likely focus on comprehensive preclinical evaluation, including in vivo pharmacokinetic, pharmacodynamic, and efficacy studies in relevant animal models of cancer. These studies will be critical to assess its therapeutic potential and to determine if this compound or optimized analogs can be advanced toward clinical trials.
References
- 1. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. excenen.com [excenen.com]
- 9. abmole.com [abmole.com]
- 10. adooq.com [adooq.com]
Methodological & Application
Application Notes and Protocols for JH-XI-10-02 Treatment in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-XI-10-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2] As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] CDK8 is a key transcriptional regulator implicated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), making it a compelling target for therapeutic intervention. The Jurkat cell line, derived from a human T-cell leukemia, serves as a valuable in vitro model for studying the efficacy and mechanism of action of CDK8-targeting compounds.
These application notes provide detailed protocols for treating Jurkat cells with this compound and assessing its effects on CDK8 degradation, cell viability, apoptosis, and the potential impact on downstream signaling pathways, such as the STAT3 pathway.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound treatment in Jurkat cells.
| Parameter | Cell Line | Value | Incubation Time | Effect | Reference |
| IC50 | Biochemical Assay | 159 nM | N/A | CDK8 Degradation | [1][2] |
| Effective Concentration | Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 | [1] |
| Effective Concentration | Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 | [1] |
| Effective Concentration | Molt4 (WT) | 5 µM | Not Specified | Degradation of CDK8 | [1] |
| No Effect Concentration | Molt4 (CRBN null) | 0.1-5 µM | Not Specified | No degradation of CDK8 | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-induced CDK8 degradation.
Potential Downstream Signaling of CDK8 Inhibition
Caption: Potential signaling pathways affected by CDK8 degradation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in Jurkat cells.
Experimental Protocols
Cell Culture and Treatment
1.1. Materials:
-
Jurkat cells (ATCC TIB-152)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (prepare a 10 mM stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well and 96-well cell culture plates
1.2. Protocol:
-
Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
For experiments, seed Jurkat cells at a density of 5 x 10^5 cells/mL in appropriate culture plates.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve the desired final concentrations. A suggested starting dose-range for viability and apoptosis assays is 0.1 nM to 10 µM. For western blotting, a concentration of 1 µM is known to be effective.[1]
-
Add the diluted this compound or an equivalent volume of DMSO (for vehicle control) to the cell cultures.
-
Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).
Western Blot Analysis for CDK8 Degradation and STAT3 Phosphorylation
2.1. Materials:
-
Treated and control Jurkat cells
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDK8
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse anti-STAT3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
2.2. Protocol:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CDK8, anti-p-STAT3, or anti-STAT3) overnight at 4°C with gentle agitation. Recommended starting dilutions are 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL reagent and an appropriate imaging system.
-
For analysis of total STAT3 and the loading control (β-actin), the membrane can be stripped and re-probed.
Cell Viability Assay (MTS Assay)
3.1. Materials:
-
Treated and control Jurkat cells in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
3.2. Protocol:
-
Seed 5 x 10^4 Jurkat cells per well in 100 µL of culture medium in a 96-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for 24, 48, and 72 hours.
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
4.1. Materials:
-
Treated and control Jurkat cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
4.2. Protocol:
-
Seed Jurkat cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 24 or 48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
Application Notes and Protocols for Western Blot Analysis of CDK8 Degradation by JH-XI-10-02
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the degradation of Cyclin-Dependent Kinase 8 (CDK8) in response to treatment with the PROTAC (Proteolysis Targeting Chimera) degrader, JH-XI-10-02, using Western Blot analysis.
Introduction to this compound and CDK8
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator involved in various signaling pathways, including the Wnt/β-catenin, TGF-β, and p53 pathways.[1][2] Its dysregulation has been implicated in the progression of several cancers, making it an attractive therapeutic target.[3][4]
This compound is a potent and selective PROTAC degrader of CDK8.[5] It functions as a heterobifunctional molecule, simultaneously binding to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK8, leading to a reduction in its cellular levels.[1][6] Western blotting is a crucial technique to quantify the extent of this compound-mediated CDK8 degradation.[7]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inducing CDK8 degradation.
Caption: Mechanism of this compound-mediated CDK8 degradation.
Experimental Protocols
This section provides a comprehensive protocol for a Western Blot experiment to assess CDK8 degradation.
Experimental Workflow
Caption: Workflow for Western Blot analysis of CDK8 degradation.
Cell Culture and Treatment
This protocol is suitable for adherent or suspension cell lines (e.g., Jurkat, Molt4).
Materials:
-
Appropriate cell culture medium and supplements
-
Cell culture flasks or plates
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours). A common starting point is 1 µM for 24 hours.
-
After treatment, collect the cells.
-
Adherent cells: Wash with ice-cold PBS, then detach using a cell scraper in the presence of lysis buffer (see next section).
-
Suspension cells: Pellet by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.[8]
-
Cell Lysis
Materials:
-
RIPA Lysis Buffer (recommended for good protein solubilization)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
RIPA Lysis Buffer Recipe:
| Component | Final Concentration |
|---|---|
| Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM |
| NP-40 | 1% |
| Sodium deoxycholate | 0.5% |
| SDS | 0.1% |
Procedure:
-
Add protease and phosphatase inhibitors to the RIPA buffer immediately before use.
-
For a 10 cm dish of adherent cells, add 500 µL of ice-cold lysis buffer and scrape the cells. For suspension cells, resuspend the cell pellet in an appropriate volume of lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification (BCA Assay)
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL).
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[1][5]
-
In a 96-well plate, add a small volume (e.g., 1-2 µL) of each standard and unknown protein lysate in duplicate.
-
Add the BCA working reagent to each well (e.g., 200 µL).
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.
Sample Preparation for SDS-PAGE
Materials:
-
4X Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT)
-
Heating block
Procedure:
-
Based on the protein concentrations determined by the BCA assay, calculate the volume of lysate needed to have an equal amount of protein for each sample (typically 20-30 µg per lane).
-
Add an appropriate volume of 4X Laemmli sample buffer to each lysate to bring the final concentration to 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge briefly to collect the condensate.
SDS-PAGE
Materials:
-
Polyacrylamide gels (e.g., 4-12% gradient gels are suitable for CDK8, which is approximately 53 kDa)
-
SDS-PAGE running buffer
-
Protein electrophoresis system
-
Protein molecular weight marker
Procedure:
-
Assemble the electrophoresis apparatus.
-
Load the prepared samples and a molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer
Materials:
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Wet or semi-dry transfer system
Procedure:
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions.
-
Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., 100 V for 1 hour for a wet transfer).
Blocking
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
Procedure:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
Primary Antibody Incubation
Materials:
-
Primary antibody against CDK8 (see table below)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH, or β-tubulin)
-
Antibody dilution buffer (e.g., 5% BSA in TBST)
| Antibody | Recommended Dilution | Supplier (Example) |
| Rabbit anti-CDK8 | 1:500 - 1:2000 | Novus Biologicals (NBP2-92972), Thermo Fisher (22067-1-AP)[9] |
| Mouse anti-CDK8 | 1:500 | Santa Cruz Biotechnology (sc-13155)[10] |
| Rabbit anti-β-actin | Varies by supplier | - |
Procedure:
-
Dilute the primary antibodies in the antibody dilution buffer at the recommended concentrations.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
Secondary Antibody Incubation
Materials:
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP)
-
TBST
Procedure:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:2000 to 1:10000).
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Chemiluminescent Detection
Materials:
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
Data Presentation and Analysis
Summarize the quantitative data from the Western Blot analysis in a structured table. Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. Normalize the CDK8 band intensity to the corresponding loading control band intensity.
Example Data Table:
| Treatment | Concentration (µM) | Time (h) | Normalized CDK8 Level (relative to Vehicle) |
| Vehicle (DMSO) | - | 24 | 1.00 |
| This compound | 0.1 | 24 | 0.85 |
| This compound | 0.5 | 24 | 0.42 |
| This compound | 1.0 | 24 | 0.15 |
| This compound | 5.0 | 24 | 0.05 |
This comprehensive protocol provides a robust framework for investigating the efficacy of this compound in mediating CDK8 degradation, a critical step in the preclinical evaluation of this promising therapeutic agent.
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. CDK8 Polyclonal Antibody (22067-1-AP) [thermofisher.com]
- 10. scbt.com [scbt.com]
Application Notes and Protocols: JH-XI-10-02 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
JH-XI-10-02 is a highly potent and selective bivalent small molecule known as a PROTAC (PROteolysis TArgeting Chimera).[1][2] It is designed to specifically target Cyclin-Dependent Kinase 8 (CDK8) for degradation.[3][4] As a member of the cyclin-dependent kinase family, CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene transcription associated with various oncogenic signaling pathways, including Wnt-β-catenin, p53, and TGF-β.[2][5] Consequently, inducing the degradation of CDK8 is a promising therapeutic strategy for cancers dependent on these pathways.[2][5] These application notes provide detailed protocols for the effective use of this compound in a cell culture setting to study its biological effects.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule is heterobifunctional, containing a ligand that binds to CDK8 and another ligand (based on pomalidomide) that recruits the E3 ubiquitin ligase receptor, Cereblon (CRBN).[5][6] This induced proximity results in the formation of a ternary complex (CDK8–this compound–CRBN), leading to the polyubiquitination of CDK8.[2][6] The ubiquitinated CDK8 is then recognized and degraded by the 26S proteasome.[5] This degradation is highly specific to CDK8, with no significant effect observed on the closely related kinase CDK19.[1][7] The activity of this compound is strictly dependent on the presence of its E3 ligase anchor, as it does not induce degradation in CRBN-null cells.[1][5]
Product Information and Preparation
Proper handling and preparation of this compound are critical for obtaining reproducible results.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 920.14 - 920.16 g/mol | [4] |
| Formula | C₅₃H₆₉N₅O₉ | [4] |
| CAS Number | 2209085-22-1 | [4] |
| Target | CDK8 | [1][8] |
| Recruited E3 Ligase | Cereblon (CRBN) | [1][6] |
| IC₅₀ | 159 nM | [1][3][4][7] |
| Solubility | Soluble in DMSO (up to 50 mM or 100 mg/mL) |[3][4] |
Protocol for Stock Solution Preparation and Storage
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution, use anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound in 108.7 µL of DMSO.[1] Briefly vortex and use sonication if necessary to ensure the compound is fully dissolved.[3][4]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3]
-
Storage:
Table 2: Example Stock Solution Preparation (DMSO Solvent)
| Desired Stock Concentration | Mass of this compound | Volume of DMSO |
|---|---|---|
| 1 mM | 1 mg | 1.087 mL |
| 10 mM | 1 mg | 108.7 µL |
| 25 mM | 5 mg | 217.4 µL |
| 50 mM | 5 mg | 108.7 µL |
Calculations are based on a molecular weight of 920.16 g/mol . Adjust volumes based on the batch-specific molecular weight if necessary.
Experimental Protocols
The following protocols describe methods to assess the efficacy and cellular effects of this compound.
Protocol 1: CDK8 Degradation Assay via Western Blot
This protocol is used to quantify the degradation of CDK8 protein following treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., Jurkat, Molt4) in appropriate culture plates and allow them to adhere or reach the desired confluency (typically 24 hours).[1]
-
Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock solution in fresh cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (DMSO only) and potentially a negative control compound that cannot bind CRBN.[5]
-
Aspirate the old medium and add the medium containing this compound or controls. Incubate for the desired time (e.g., 6 to 24 hours).[1]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[9]
-
Incubate the membrane with a primary antibody against CDK8 overnight at 4°C.
-
Simultaneously or subsequently, probe with a primary antibody for a loading control (e.g., β-Actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software to determine the percentage of CDK8 degradation relative to the vehicle control.
Table 3: Recommended Treatment Conditions for CDK8 Degradation
| Cell Line | Concentration | Incubation Time | Expected Outcome | Reference |
|---|---|---|---|---|
| Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 | [1][2][3] |
| Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 | [1][5] |
| Molt4 (WT) | 0.1 - 5 µM | 24 hours | Dose-dependent degradation (significant at 5 µM) | [1][3] |
| Molt4 (CRBN-null) | 0.1 - 5 µM | 24 hours | No degradation observed |[1][3][5] |
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound-induced CDK8 degradation on cell health and proliferation. Tetrazolium-based assays (MTS, XTT) or resazurin assays are suitable.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) in a serial dilution. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a relevant period (e.g., 48-72 hours) to allow for effects on cell proliferation or viability.
-
Assay Reagent Addition: Add the viability reagent (e.g., MTS or resazurin) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ or GI₅₀ value, which represents the concentration of this compound that inhibits cell growth by 50%.
Protocol 3: Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[10][11]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate. Treat with this compound at desired concentrations and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect them by centrifugation.
-
For adherent cells, collect both the floating cells from the medium and the adherent cells by gentle trypsinization. Combine and wash with cold PBS.
-
-
Staining:
-
Analysis:
-
Analyze the stained cells promptly by flow cytometry.
-
Establish compensation and gates using unstained and single-stained controls.
-
Quantify the cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Troubleshooting
-
No/Low Degradation:
-
Confirm the presence of CRBN in your cell line. This compound is CRBN-dependent.[1]
-
Check the activity of the compound; ensure proper storage and handling to prevent degradation.
-
Optimize concentration and treatment time. Some cell lines may require higher concentrations or longer incubation periods.
-
-
High Background in Western Blots:
-
Ensure the blocking step is sufficient (at least 1 hour).
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of washes.[9]
-
-
Inconsistent Viability Assay Results:
-
Ensure a homogenous single-cell suspension before seeding.
-
Check for potential interference of the compound with the assay reagent (run a cell-free control).
-
Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. glpbio.com [glpbio.com]
- 4. abmole.com [abmole.com]
- 5. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. excenen.com [excenen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 13. microscopist.co.uk [microscopist.co.uk]
Application Notes and Protocols: JH-XI-10-02 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of JH-XI-10-02, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 8 (CDK8). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a bivalent molecule that functions as a CDK8 degrader.[1][2][3] It operates by simultaneously binding to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK8.[4][5][6] This targeted protein degradation mechanism makes this compound a valuable tool for studying the roles of CDK8 in various signaling pathways and its potential as a therapeutic target. CDK8 is known to be involved in pathways such as the Wnt-β-catenin, TGF-β, and p53 signaling pathways.[5][6]
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Reference(s) |
| Molecular Weight | ~920.14 g/mol | [1][2] |
| Formula | C₅₃H₆₉N₅O₉ | [1][2] |
| CAS Number | 2209085-22-1 | [1][2] |
| Appearance | Solid powder | [1][7] |
| Solubility (DMSO) | Up to 100 mg/mL (with sonication) | [1][2] |
| Purity | ≥98% (HPLC) |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Detailed Protocol for a 10 mM Stock Solution
-
Calculation:
-
To prepare a 10 mM stock solution, first determine the required mass of this compound and the volume of DMSO.
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 920.14 g/mol / 1000 = 9.20 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance. It is recommended to do this in a chemical fume hood.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1][2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
-
Stock Solution Dilution Table
The following table provides quick calculations for preparing common stock solution concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.92 mg | 4.60 mg | 9.20 mg |
| 5 mM | 4.60 mg | 23.00 mg | 46.01 mg |
| 10 mM | 9.20 mg | 46.01 mg | 92.01 mg |
| 50 mM | 46.01 mg | 230.04 mg | 460.08 mg |
Mechanism of Action: CDK8 Degradation
This compound induces the degradation of CDK8 through the ubiquitin-proteasome system. The diagram below illustrates this signaling pathway.
Caption: Mechanism of this compound-induced CDK8 degradation.
Stability and Storage
Proper storage is critical to maintain the activity of this compound.
-
Solid Form: Store the lyophilized powder at -20°C, desiccated. In this form, the chemical is stable for up to 3 years.[1][8]
-
In Solvent:
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to a loss of potency.[8]
Safety Precautions
-
This compound is for research use only and should not be used in humans.[7]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
References
- 1. abmole.com [abmole.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excenen.com [excenen.com]
- 8. adooq.com [adooq.com]
Application Notes and Protocols for JH-XI-10-02 in Molt4 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-XI-10-02 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2] As a member of the Mediator complex, CDK8 plays a crucial role in regulating transcription, and its overexpression has been implicated in the pathogenesis of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL).[2] The Molt4 cell line, derived from a patient with T-ALL, serves as a relevant in vitro model for studying the therapeutic potential of CDK8-targeting agents.
These application notes provide a comprehensive overview of the effects of this compound in Molt4 cells, including its mechanism of action and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This binding facilitates the formation of a ternary complex, leading to the ubiquitination of CDK8 and its subsequent degradation by the proteasome.[1] This targeted protein degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, thereby abrogating both its kinase-dependent and -independent functions. The degradation of CDK8 by this compound is strictly dependent on the presence of CRBN.[1]
Caption: Mechanism of this compound action.
Quantitative Data Summary
While comprehensive dose-response data for this compound in Molt4 cells regarding cell viability, apoptosis, and cell cycle arrest are not extensively available in the public domain, the following tables summarize the currently known quantitative information.
| Parameter | Value | Cell Line | Reference |
| IC50 | 159 nM | Not Specified | [1][2] |
Table 1: Potency of this compound
| Concentration | Incubation Time | Effect on CDK8 Levels | Cell Line | Reference |
| 0.1 - 2 µM | 24 hours | No degradation observed | CRBN null Molt4 | [1] |
| 5 µM | 24 hours | Degradation of CDK8 | Wild-Type Molt4 | [1] |
| 1 µM | 6 hours | Partial degradation | Jurkat | [1] |
| 1 µM | 24 hours | Significant degradation | Jurkat | [1][3] |
Table 2: CDK8 Degradation by this compound
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on Molt4 cells.
Molt4 Cell Culture and Maintenance
Aseptic techniques should be strictly followed.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Molt4 cells grow in suspension. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.
-
Cell Counting: Use a hemocytometer and trypan blue exclusion to determine cell viability and density.
Caption: Molt4 cell culture workflow.
Western Blot for CDK8 Degradation
This protocol allows for the qualitative and semi-quantitative assessment of CDK8 protein levels.
-
Cell Treatment: Seed Molt4 cells at a density of 5 x 10^5 cells/mL in a 6-well plate. Treat with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis:
-
Harvest cells by centrifugation (300 x g, 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation (14,000 x g, 15 minutes, 4°C).
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CDK8 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed Molt4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed Molt4 cells and treat with various concentrations of this compound and a vehicle control for 48 hours.
-
Cell Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat Molt4 cells with this compound at various concentrations for 24 hours.
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow overview.
Conclusion
This compound represents a promising therapeutic strategy for T-ALL by selectively targeting CDK8 for degradation. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound in the Molt4 cell line. Further studies are warranted to fully elucidate the dose-dependent effects on cell viability, apoptosis, and cell cycle progression to support its continued development as a potential anti-cancer agent.
References
Application Notes and Protocols: Assessing the Efficacy of JH-XI-10-02 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-XI-10-02 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] As a component of the Mediator complex, CDK8 is a transcriptional regulator implicated in the progression of various cancers, including hepatocellular carcinoma (HCC).[4][5] Overexpression of CDK8 in HCC is associated with poor prognosis, making it a compelling target for therapeutic intervention.[4][5] this compound functions by recruiting the E3 ubiquitin ligase Cereblon to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This application note provides a comprehensive guide for assessing the efficacy of this compound in the HepG2 human liver cancer cell line, a widely used model for HCC research.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to CDK8, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby abrogating both its kinase-dependent and -independent functions.
Data Presentation
The following tables summarize expected quantitative data from key experiments to assess the efficacy of this compound in HepG2 cells.
Table 1: Cell Viability (MTT Assay)
| Concentration of this compound (nM) | % Viability (48h) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 85 ± 5.1 |
| 50 | 62 ± 3.8 |
| 100 | 45 ± 4.2 |
| 200 | 28 ± 3.1 |
| 500 | 15 ± 2.5 |
| IC50 (nM) | ~159 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment (48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (150 nM) | 18.5 ± 2.1 | 7.8 ± 1.2 |
| This compound (300 nM) | 35.2 ± 3.5 | 15.1 ± 1.9 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 2.9 | 30.1 ± 1.8 | 14.6 ± 1.2 |
| This compound (150 nM) | 68.7 ± 3.5 | 20.5 ± 2.1 | 10.8 ± 1.0 |
| This compound (300 nM) | 75.1 ± 4.1 | 15.2 ± 1.9 | 9.7 ± 0.8 |
Table 4: Western Blot Densitometry Analysis
| Treatment (24h) | Relative CDK8 Expression | Relative p-p65 (Ser536) Expression | Relative β-catenin Expression |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (150 nM) | 0.35 | 0.48 | 0.55 |
| This compound (300 nM) | 0.12 | 0.21 | 0.28 |
Experimental Protocols
Cell Culture
HepG2 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of HepG2 cells, which is an indicator of cell viability.
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Seed HepG2 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 150 nM and 300 nM) for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Seed HepG2 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 150 nM and 300 nM) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Stain the cells with Propidium Iodide (50 µg/mL).
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This technique is used to detect the degradation of CDK8 and its effect on downstream signaling proteins.
-
Seed HepG2 cells in a 6-well plate and treat with this compound as described for the other assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK8, phospho-p65 (Ser536), β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
CDK8 Signaling Pathway in HepG2 Cells
In hepatocellular carcinoma, CDK8 is known to play a role in several oncogenic signaling pathways. One of the key pathways is the Wnt/β-catenin pathway, where CDK8 can phosphorylate and stabilize β-catenin, leading to its nuclear translocation and the transcription of target genes involved in cell proliferation. Additionally, CDK8 has been implicated in the regulation of the NF-κB pathway. The degradation of CDK8 by this compound is expected to downregulate these pathways, leading to decreased cell proliferation and increased apoptosis.
Conclusion
These application notes provide a framework for the systematic evaluation of the anti-cancer efficacy of the CDK8 degrader, this compound, in HepG2 cells. The provided protocols for assessing cell viability, apoptosis, cell cycle, and protein expression will enable researchers to generate robust and reproducible data. The expected outcomes are a decrease in cell viability, induction of apoptosis, and cell cycle arrest, accompanied by the degradation of CDK8 and the downregulation of pro-survival signaling pathways. These studies will be crucial in elucidating the therapeutic potential of this compound for the treatment of hepatocellular carcinoma.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing JH-XI-10-02 Concentration for Maximal Degradation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the PROTAC® CDK8 degrader, JH-XI-10-02.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROteolysis TArgeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-dependent kinase 8 (CDK8).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to CDK8 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[4] By bringing CDK8 and CRBN into close proximity, this compound facilitates the ubiquitination of CDK8, marking it for degradation by the proteasome.[1][2][4] This targeted degradation approach differs from traditional inhibitors as it aims to eliminate the target protein entirely rather than just blocking its enzymatic activity.[2][5]
Q2: Is this compound selective for CDK8?
Yes, this compound is a highly potent and selective degrader of CDK8.[1][3][6] Studies have shown that it does not have a significant effect on the protein levels of the closely related kinase, CDK19.[1][3]
Q3: What is a good starting concentration for my experiments?
Based on published data, a starting concentration of 1 µM is recommended for initial experiments in cell culture.[1][2] Significant degradation of CDK8 has been observed at this concentration in Jurkat cells after 24 hours. However, the optimal concentration can be cell-line dependent. For instance, in Molt4 cells, degradation was observed at 5 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I treat my cells with this compound?
The treatment duration required to observe maximal degradation can vary. In Jurkat cells treated with 1 µM this compound, partial degradation of CDK8 was observed after 6 hours, with significant degradation occurring after 24 hours.[1][2][7] We recommend a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal endpoint for your system.
Q5: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3][8] For stock solutions, dissolve the compound in DMSO to a concentration of 10 mM or higher. Store the stock solution at -20°C or -80°C for long-term stability.[3] When preparing working solutions, it is recommended to make fresh dilutions from the stock on the day of the experiment to ensure consistency.[1]
Data Presentation
Table 1: Summary of In Vitro Activity of this compound
| Cell Line | Concentration | Treatment Time | Observed Effect on CDK8 | Citation(s) |
| Jurkat | 1 µM | 6 hours | Partial degradation | [1][2] |
| Jurkat | 1 µM | 24 hours | Significant degradation | [1][4] |
| Molt4 (Wild-Type) | 5 µM | 24 hours | Degradation observed | [1] |
| Molt4 (CRBN null) | 0.1 - 5 µM | 24 hours | No degradation | [1] |
Table 2: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Citation(s) |
| Target | CDK8 | [1][3][6] |
| E3 Ligase Recruited | Cereblon (CRBN) | [1][2][4] |
| IC₅₀ | 159 nM | [1][2][3][6] |
| Molecular Weight | ~920.15 g/mol | [3] |
| Formula | C₅₃H₆₉N₅O₉ | |
| Solubility | Soluble in DMSO (up to 50 mM) | [3][8] |
Visualizations and Workflows
Signaling Pathway
Caption: Mechanism of action for this compound-mediated CDK8 degradation.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration and time.
Troubleshooting Guide
Q6: I am not observing degradation of CDK8. What are some possible causes?
Several factors could contribute to a lack of CDK8 degradation. Please consider the following troubleshooting steps.
-
Cell Line Specifics: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound. Degradation is CRBN-dependent and will not occur in CRBN-null cells.[1][4]
-
Concentration and Time: The optimal concentration and treatment duration can be highly cell-type specific. We recommend performing a full dose-response curve (e.g., 0.01 µM to 10 µM) and a time-course experiment (e.g., 4 to 48 hours) to identify the optimal conditions for your system.[9][10]
-
Compound Integrity: Ensure the this compound compound has been stored correctly and that stock solutions are not subject to repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Western Blot Protocol: Verify your Western Blot protocol. Ensure efficient protein transfer and use a validated primary antibody for CDK8. Probing for a housekeeping protein (e.g., GAPDH, β-actin) is essential to confirm equal protein loading.
-
The "Hook Effect": At very high concentrations, some PROTACs can exhibit reduced degradation efficiency, known as the "hook effect".[11][12] This occurs when excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex. Your dose-response curve should include a wide range of concentrations to identify this potential issue.
Caption: Troubleshooting flowchart for lack of CDK8 degradation.
Q7: I am observing high levels of cytotoxicity. What can I do?
If you observe significant cell death or reduced viability, consider the following:
-
Lower the Concentration: The observed toxicity may be due to off-target effects at high concentrations. Try reducing the concentration of this compound based on your dose-response data to a level that still provides efficient degradation but minimizes toxicity.
-
Reduce Treatment Time: Shorten the incubation period. It is possible that maximal degradation occurs at an earlier time point before significant toxicity manifests.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding toxic levels (typically <0.5%). Run a vehicle-only control to assess the baseline level of toxicity.
Experimental Protocols
Protocol 1: Dose-Response Experiment for CDK8 Degradation
-
Cell Plating: Plate your cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. A suggested range is 0 nM (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a fixed time, for example, 24 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Proceed with Western Blot analysis as described in Protocol 2 to determine the levels of CDK8 relative to a loading control. From this data, you can calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[9][13]
Protocol 2: Western Blot Analysis of CDK8 Levels
-
Sample Preparation: Normalize the protein concentration of all cell lysates from your experiment and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against CDK8 and a primary antibody for a loading control (e.g., GAPDH, β-actin) at the recommended dilutions, typically overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST).[14]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a suitable imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the CDK8 signal to the corresponding loading control signal for each sample.
Protocol 3: Cell Viability Assay
-
Cell Plating: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with the same range of this compound concentrations used in the dose-response experiment. Include a vehicle-only control and a positive control for cell death if available.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Assay: Perform a cell viability assay using a commercially available kit, such as an MTT, MTS, or CCK-8 assay, following the manufacturer's instructions.[15][16]
-
Data Analysis: Measure the absorbance or fluorescence according to the assay protocol. Calculate the percentage of viable cells for each concentration relative to the vehicle-treated control cells. This will help determine the cytotoxic concentration 50 (CC₅₀).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. abmole.com [abmole.com]
- 4. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. excenen.com [excenen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 16. dovepress.com [dovepress.com]
Technical Support Center: JH-XI-10-02 Western Blot Troubleshooting
Welcome to the technical support center for JH-XI-10-02. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during Western blot analysis using our products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format.
Problem 1: Weak or No Signal
Question: I performed a Western blot to detect Protein-Y phosphorylation after treatment with this compound, but I'm seeing a very weak signal or no signal at all for my target band. What should I do?
Answer:
A weak or absent signal is a common issue that can stem from multiple stages of the Western blotting process.[1][2][3] Systematically check the following potential causes:
Potential Causes & Solutions
-
Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or expiration. You can check its activity with a dot blot.[4] Always use freshly diluted antibodies, as reusing them can lead to reduced stability and contamination.[5]
-
Low Protein Expression: The target protein may be expressed at very low levels in your cell or tissue type.[3][5] It is recommended to load at least 20-30 µg of protein from whole-cell extracts. For detecting less abundant modified proteins, such as phosphorylated targets, you may need to load up to 100 µg.[5]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete. You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[2][6] For high-molecular-weight proteins (>150 kDa), consider using a Tris-acetate gel and optimizing transfer times.[7]
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low. It's important to perform an antibody titration to determine the optimal dilution for every new antibody or set of experimental conditions.[4][8]
-
Incorrect Secondary Antibody: Ensure the secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[9]
-
Presence of Sodium Azide: Sodium azide is an inhibitor of Horseradish Peroxidase (HRP). If you are using an HRP-conjugated secondary antibody, ensure that none of your buffers contain sodium azide.[4]
-
Blocking Agent Issues: Some blocking buffers can mask the epitope on your target protein, preventing the primary antibody from binding.[4] While 5% non-fat dry milk is common, for phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) is often recommended to avoid cross-reactivity with phosphoproteins like casein found in milk.[10][11]
Problem 2: High Background
Question: My Western blot shows a high background, which makes it difficult to see my specific bands. How can I reduce this?
Answer:
High background can obscure the detection of your target protein.[10][12] This is often due to non-specific binding of the antibodies.[13]
Potential Causes & Solutions
-
Insufficient Blocking: Blocking is crucial for preventing non-specific antibody binding.[14][15] Try increasing the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or increasing the concentration of the blocking agent (e.g., 5% milk or BSA).[12][16][17]
-
Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[4][10][14] Try reducing the antibody concentrations by performing a titration.[8][18]
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies. Increase the number and duration of your wash steps (e.g., 4-5 washes of 5-10 minutes each) and ensure you are using a gentle detergent like Tween-20 in your wash buffer.[2][10][12][15]
-
Membrane Dried Out: Allowing the membrane to dry out at any stage can cause high, patchy background.[10] Ensure the membrane remains hydrated throughout the incubation and washing steps.[19]
-
Contaminated Buffers: Bacterial growth in buffers can lead to speckled background.[9][19] Always use freshly prepared or properly stored buffers.
Problem 3: Non-Specific Bands
Question: I'm seeing multiple bands on my blot in addition to the band for my target protein. What causes these non-specific bands?
Answer:
The presence of non-specific bands can be confusing and interfere with results.[20] This can be caused by several factors related to your antibodies or sample.
Potential Causes & Solutions
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[20] Try increasing the dilution of your primary antibody or incubating it at 4°C overnight to decrease non-specific binding.[14][20]
-
Protein Overload: Loading too much protein onto the gel can lead to non-specific antibody binding and streaky lanes.[4][5] Try reducing the amount of protein loaded per lane; 30 µg is often a good starting point.[8]
-
Sample Degradation: If your sample has degraded, you may see a ladder of bands below the expected molecular weight of your target.[15] Always use fresh samples and include protease inhibitors in your lysis buffer.[6][11]
-
Post-Translational Modifications (PTMs): The target protein itself may exist in multiple forms due to PTMs like phosphorylation or glycosylation, which can result in multiple bands.[5]
-
Secondary Antibody Issues: The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody (no primary) to check for this issue.[10]
Quantitative Data Summary
Optimizing your Western blot protocol is key to obtaining clean, reliable data. The following table provides recommended starting ranges for critical parameters. Remember to titrate these conditions for your specific experimental setup.[8]
| Parameter | Recommended Range | Notes |
| Protein Load | 20-50 µg per lane | For low-abundance or modified proteins, may need up to 100 µg.[5] |
| Primary Antibody Dilution | 1:500 - 1:2,000 | Highly dependent on antibody affinity. Start with the manufacturer's recommendation and optimize via titration.[11][18] |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | HRP-conjugated secondaries are typically used at higher dilutions.[11][17] |
| Blocking Time | 1-2 hours at RT or Overnight at 4°C | Use 5% BSA for phospho-antibodies to prevent background from casein in milk.[10][11][12] |
| Washing Steps | 3-5 washes, 5-15 minutes each | Use a buffer containing a mild detergent (e.g., 0.1% Tween-20).[15] |
| Membrane Pore Size | 0.45 µm for most proteins | For proteins <15 kDa, use a 0.2 µm pore size to prevent "blow-through".[21] |
Standard Western Blot Protocol
This protocol provides a general workflow. Specific steps may need optimization.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][22] Confirm successful transfer using Ponceau S stain.[2]
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[23]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visual Guides
Western Blot Workflow
Caption: A typical experimental workflow for Western blotting.
Troubleshooting Logic: No Signal
Caption: A logical guide for troubleshooting a "no signal" result.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sinobiological.com [sinobiological.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. arp1.com [arp1.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. biossusa.com [biossusa.com]
- 15. clyte.tech [clyte.tech]
- 16. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Tips for Diluting Antibodies | Rockland [rockland.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. bioradiations.com [bioradiations.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
JH-XI-10-02 Off-Target Effects Investigation: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the CDK8 PROTAC degrader JH-XI-10-02, this technical support center provides essential guidance on investigating and understanding potential off-target effects. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the accuracy and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4] It functions by forming a ternary complex between CDK8 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK8.[2][4][5] The reported IC50 for CDK8 degradation is 159 nM.[1][2][3][4]
Q2: What is the known selectivity profile of the CDK8-binding component of this compound?
This compound was developed from a potent and selective steroidal inhibitor of CDK8, JH-VIII-49 (also referred to as compound 19 in the primary literature).[4][5] A comprehensive kinase scan (KINOMEScan) of JH-VIII-49 at a concentration of 10 μM against 468 kinases revealed a high degree of selectivity. Only four kinases showed greater than 90% inhibition:
-
CDK8
-
CDK19
-
NEK1
-
PIKFYVE[5]
It is important to note that while this compound is reported to have no effect on CDK19, a comprehensive kinase selectivity profile for the final PROTAC molecule has not been made publicly available.[1][2][3][4]
Q3: What are the potential off-target effects mediated by the Cereblon (CRBN) E3 ligase recruiter?
This compound utilizes a pomalidomide-based ligand to recruit the E3 ligase Cereblon.[6][7] Pomalidomide and other immunomodulatory drugs (IMiDs) that bind to Cereblon are known to induce the degradation of specific proteins, referred to as "neosubstrates." The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Therefore, researchers using this compound should be aware of potential unintended degradation of these proteins.
Q4: How can I experimentally verify the on-target degradation of CDK8?
The most common method to confirm CDK8 degradation is by Western blotting. You should observe a concentration- and time-dependent decrease in CDK8 protein levels in your cell line of interest. It is crucial to include appropriate controls, such as a vehicle-treated sample.
Q5: What are the essential negative controls for a this compound experiment?
To ensure that the observed effects are due to the specific degradation of CDK8, several negative controls are recommended:
-
Inactive Epimer/Stereoisomer: A control molecule where the Cereblon-binding moiety is chemically modified to prevent its interaction with CRBN. This control helps to distinguish between effects caused by CDK8 degradation and those arising from simple inhibition of CDK8 or off-target effects of the CDK8 binder itself.[8]
-
CRBN Knockout/Knockdown Cells: In cell lines where Cereblon has been knocked out or its expression is significantly reduced, this compound should not be able to degrade CDK8.[2] Comparing the effects of this compound in wild-type versus CRBN-deficient cells is a powerful way to demonstrate the dependency on the E3 ligase.
-
Proteasome Inhibitor Co-treatment: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132 or bortezomib) should block the degradation of CDK8 by this compound, leading to the accumulation of ubiquitinated CDK8. This confirms that the reduction in CDK8 levels is due to proteasomal degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No CDK8 degradation observed. | Cell line may not express sufficient levels of Cereblon (CRBN). | Confirm CRBN expression in your cell line by Western blot or qPCR. |
| Suboptimal concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for CDK8 degradation in your specific cell line. | |
| Compound instability or degradation. | Ensure proper storage and handling of this compound. Prepare fresh stock solutions and dilute to the final concentration immediately before use. | |
| "Hook Effect" observed (reduced degradation at high concentrations). | Formation of binary complexes (this compound with either CDK8 or CRBN) instead of the productive ternary complex. | This is a known phenomenon with PROTACs. Perform a detailed dose-response curve to identify the optimal concentration range for degradation. |
| Cell death or unexpected phenotypes observed. | Potential off-target effects. | Investigate the degradation of known pomalidomide neosubstrates (Ikaros, Aiolos). Perform a broad kinase screen or proteomics analysis to identify other potential off-targets. Utilize the recommended negative controls to dissect the cause of the phenotype. |
| Toxicity of the compound at high concentrations. | Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). |
Data Presentation
Table 1: Selectivity Profile of JH-VIII-49 (CDK8-binding precursor to this compound)
| Kinase | Percent Inhibition at 10 µM |
| CDK8 | >90% |
| CDK19 | >90% |
| NEK1 | >90% |
| PIKFYVE | >90% |
| Data extracted from a KINOMEScan assay of 468 kinases.[5] |
Table 2: Known Cereblon-Mediated Off-Target Substrates
| Protein | Function |
| Ikaros (IKZF1) | Lymphoid transcription factor |
| Aiolos (IKZF3) | Lymphoid transcription factor |
| These are known neosubstrates of pomalidomide-based Cereblon recruiters. |
Experimental Protocols
Protocol 1: Western Blotting for CDK8 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against CDK8 overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Global Proteomics Analysis for Off-Target Identification
-
Sample Preparation: Treat cells with this compound, a vehicle control, and a negative control compound at a concentration that gives optimal CDK8 degradation for a predetermined time. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound compared to the controls.
-
Bioinformatic Analysis: Perform pathway and gene ontology analysis on the list of significantly altered proteins to understand the biological implications of any potential off-target effects.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 7. This compound (7304) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
JH-XI-10-02 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of the PROTAC® CDK8 degrader, JH-XI-10-02, in cell culture media. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution, for example, at 50 mM in DMSO.[1]
Q2: How should I store the solid compound and its stock solution?
A2: Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | >2 years |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 1: Recommended Storage Conditions for this compound.[3]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[4]
Q3: What is the expected biological activity of this compound in cell culture?
A3: this compound is a potent and selective degrader of CDK8.[2][4][5] In Jurkat cells, significant degradation of CDK8 is observed after 24 hours of treatment with 1 µM of the compound.[1][4] In MOLT4 cells, CDK8 degradation is seen at a concentration of 5 µM after 24 hours.[4] This degradation is dependent on the E3 ligase Cereblon.[4][5]
Q4: Is there any known instability of this compound in aqueous solutions like cell culture media?
A4: While specific stability data for this compound in various cell culture media is not publicly available, the class of molecules it belongs to provides some insights. This compound contains a pomalidomide-like moiety to recruit the Cereblon E3 ligase.[1] Immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs can be unstable and undergo hydrolysis in body fluids. This instability can be influenced by the phthalimide ring structure. Therefore, it is crucial to empirically determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound in cell culture.
Issue 1: Compound Precipitation in Cell Culture Medium
Symptoms:
-
Visible particulate matter or crystals in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
Potential Causes:
-
Low Aqueous Solubility: this compound, like many PROTACs, has a high molecular weight and is lipophilic, leading to poor solubility in aqueous media.
-
High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
DMSO Concentration: A high percentage of DMSO in the final culture medium can be toxic to cells, but a very low concentration might not be sufficient to keep the compound in solution.
-
Media Components: Components in the serum or media supplements may interact with the compound, causing it to precipitate.
-
Temperature Changes: Shifting the compound from a warm solvent to a cooler medium can cause it to fall out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% to 0.5% in your cell culture medium. This is generally well-tolerated by most cell lines and can help maintain compound solubility.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in pre-warmed cell culture medium before adding it to your cells. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the cell culture medium.
-
Solubility Test: Before treating your cells, perform a simple solubility test by adding this compound at your desired final concentration to the cell culture medium and incubating it under the same conditions (37°C, 5% CO2). Visually inspect for any precipitation over time.
-
Reduce Serum Concentration: If possible for your cell line, consider reducing the serum percentage at the time of treatment, as serum proteins can sometimes contribute to compound precipitation.
Issue 2: Loss of Biological Activity Over Time
Symptoms:
-
Initial degradation of CDK8 is observed, but the effect diminishes in longer-term experiments (e.g., > 24 hours).
-
Lack of reproducibility in experiments conducted over several days.
Potential Causes:
-
Compound Degradation: this compound may be chemically unstable in the cell culture medium at 37°C and degrade over time.
-
Metabolism by Cells: The cells themselves may metabolize the compound into inactive forms.
-
Binding to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.
Solutions:
-
Assess Compound Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see the experimental protocol below).
-
Replenish the Compound: If the compound is found to be unstable, consider replenishing the medium with freshly prepared this compound every 24-48 hours for long-term experiments.
-
Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates to minimize the loss of compound due to adsorption.
-
LC-MS Analysis: To definitively assess stability, analyze the concentration of intact this compound in the cell culture medium over time using LC-MS.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
This protocol provides a general guideline for diluting the DMSO stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640) with serum and other supplements.
-
Sterile microcentrifuge tubes or polypropylene tubes.
Procedure:
-
Thaw the aliquoted this compound DMSO stock solution at room temperature.
-
Briefly centrifuge the vial to ensure the entire solution is at the bottom.
-
Prepare an intermediate dilution of this compound in pre-warmed cell culture medium. For example, to achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%, you can perform a 1:100 dilution of the 10 mM stock into the medium to get a 100 µM intermediate solution.
-
Immediately add the required volume of the intermediate solution to your cell culture plates. For instance, add 10 µL of the 100 µM intermediate solution to 1 mL of medium in a well to get a final concentration of 1 µM.
-
Gently mix the contents of the wells by swirling the plate.
-
Return the plate to the incubator.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol describes a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow Diagram:
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biocompare.com [biocompare.com]
Technical Support Center: JH-XI-10-02
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of JH-XI-10-02, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule designed to induce the degradation of CDK8 protein.[1][2][3] It functions as a PROTAC, which simultaneously binds to the target protein (CDK8) and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][3] This proximity induces the ubiquitination of CDK8, marking it for degradation by the 26S proteasome.[1][3] Consequently, this leads to a reduction in the total cellular levels of CDK8 protein, rather than just inhibiting its kinase activity.
Q2: What are the key advantages of using a PROTAC like this compound over a traditional kinase inhibitor?
Unlike traditional kinase inhibitors that require sustained target occupancy to exert their effect, PROTACs like this compound act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained downstream biological effect at lower concentrations. Furthermore, by degrading the entire protein, PROTACs can eliminate both the enzymatic and scaffolding functions of the target protein.
Q3: Is this compound selective for CDK8?
This compound has been shown to be highly selective for the degradation of CDK8. Studies have indicated that it does not cause the degradation of the closely related kinase CDK19.[1][2]
Q4: What is the recommended concentration and treatment time for this compound?
The optimal concentration and treatment time can vary depending on the cell line and experimental conditions. However, published data provides a good starting point:
-
For partial degradation: Treatment with 1 µM this compound for 6 hours in Jurkat cells has been shown to induce partial degradation of CDK8.[1]
-
For significant degradation: Treatment with 1 µM this compound for 24 hours in Jurkat cells results in significant CDK8 degradation.[1][4] In Molt4 cells, degradation of CDK8 has been observed at a concentration of 5 µM after 24 hours.[1]
It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line | Notes |
| IC50 | 159 nM | Not specified | This value represents the concentration of this compound required to inhibit 50% of CDK8 activity in a biochemical assay.[1][2][3] |
| Effective Concentration (Partial Degradation) | 1 µM | Jurkat | After 6 hours of treatment.[1] |
| Effective Concentration (Significant Degradation) | 1 µM | Jurkat | After 24 hours of treatment.[1][4] |
| Effective Concentration (Degradation) | 5 µM | Molt4 (Wild-Type) | After 24 hours of treatment.[1] |
| No Degradation | 0.1 - 5 µM | Molt4 (CRBN null) | Demonstrates the requirement of Cereblon for this compound activity.[1] |
Experimental Protocols
Confirmation of CDK8 Degradation by Western Blot
This protocol provides a general framework for assessing the efficacy of this compound in degrading CDK8 in cultured cells.
Materials:
-
Cell line of interest (e.g., Jurkat, Molt4)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, Bortezomib) as a negative control
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers, etc.)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CDK8
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., a dose-response from 0.1 µM to 10 µM).
-
Include a vehicle control (DMSO only) and a negative control where cells are pre-treated with a proteasome inhibitor for 1-2 hours before adding this compound.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK8 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and image the blot using a suitable imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Analysis:
-
Quantify the band intensities for CDK8 and the loading control.
-
Normalize the CDK8 band intensity to the loading control for each sample.
-
Compare the normalized CDK8 levels in the this compound treated samples to the vehicle control to determine the percentage of degradation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak CDK8 degradation observed | 1. Suboptimal concentration or treatment time: The concentration of this compound may be too low or the incubation time too short for your cell line. | 1. Optimize experimental conditions: Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 4, 8, 12, 24, 48 hours) experiment to determine the optimal conditions. |
| 2. Low Cereblon (CRBN) expression: The E3 ligase CRBN is essential for the activity of this compound. Low endogenous levels of CRBN in your cell line will result in poor degradation. | 2. Check CRBN expression: Confirm the expression of CRBN in your cell line by Western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher expression. | |
| 3. Poor cell permeability: The compound may not be efficiently entering the cells. | 3. Verify cell permeability: While direct measurement can be complex, you can infer permeability issues if no degradation is seen despite high CRBN expression and a functional proteasome. | |
| 4. Proteasome inhibition: If other cellular processes are inhibiting the proteasome, degradation will be blocked. | 4. Use a positive control for proteasome activity: Ensure your experimental conditions are not inadvertently inhibiting the proteasome. | |
| 5. Inactive compound: The this compound may have degraded due to improper storage. | 5. Check compound integrity: Store the compound as recommended by the supplier. If in doubt, use a fresh batch. | |
| High background on Western blot | 1. Insufficient blocking or washing: This can lead to non-specific antibody binding. | 1. Optimize blocking and washing: Increase the blocking time, use a different blocking agent (e.g., BSA instead of milk), and increase the number and duration of washes. |
| 2. Primary antibody concentration too high: This can increase non-specific binding. | 2. Titrate primary antibody: Perform a titration to find the optimal antibody concentration that gives a strong signal with low background. | |
| Inconsistent results between experiments | 1. Variation in cell confluency: Cells at different growth stages can respond differently to treatment. | 1. Standardize cell culture conditions: Ensure that cells are seeded at the same density and are at a similar confluency at the time of treatment for all experiments. |
| 2. Inconsistent treatment times or concentrations. | 2. Maintain consistency: Carefully control the timing and concentrations of all treatments. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to CDK8 degradation.
Experimental Workflow for Confirming this compound Activity
Caption: A typical experimental workflow to validate the activity of this compound.
References
Technical Support Center: JH-XI-10-02 in CRBN Knockout Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PROTAC® degrader JH-XI-10-02, particularly in the context of Cereblon (CRBN) knockout cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to CDK8 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This simultaneous binding facilitates the formation of a ternary complex between CDK8 and CRBN, leading to the ubiquitination of CDK8 and its subsequent degradation by the proteasome.[2] Importantly, this compound does not affect CDK8 mRNA levels, indicating its action is at the protein level.[1][3][4] It has also been shown to have no significant effect on the closely related kinase CDK19.[1][3][4]
Q2: Is the degradation of CDK8 by this compound dependent on CRBN?
Yes, the activity of this compound is strictly dependent on the presence of CRBN. Experiments in CRBN null (knockout) Molt4 cells have shown no degradation of CDK8 at any tested concentration of this compound, while significant degradation is observed in wild-type (WT) Molt4 cells.[1] This makes CRBN knockout cell lines an essential negative control for experiments with this compound.
Q3: What are the typical experimental concentrations and treatment times for this compound?
Effective concentrations of this compound for inducing CDK8 degradation in cell culture typically range from 0.1 to 5 µM.[1] In Jurkat cells, partial degradation of CDK8 has been observed after 6 hours of treatment with 1 µM this compound, with significant degradation occurring after 24 hours at the same concentration.[1][5] In wild-type Molt4 cells, CDK8 degradation was observed at 5 µM after 24 hours.[1]
Q4: How can I generate a CRBN knockout cell line?
CRBN knockout cell lines are most commonly generated using CRISPR-Cas9 technology. This involves designing a guide RNA (gRNA) that targets a specific exon of the CRBN gene to introduce a frameshift mutation, leading to a non-functional protein. The Cas9 nuclease then creates a double-strand break at the target site, which is repaired by the cell's non-homologous end joining (NHEJ) pathway, often resulting in insertions or deletions that disrupt the gene's reading frame. Following transfection of the CRISPR-Cas9 components, single-cell cloning and subsequent validation by sequencing and Western blot are necessary to confirm the knockout.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from cell-based experiments.
| Cell Line | This compound Concentration | Treatment Time | Result | Reference |
| Jurkat (WT) | 1 µM | 6 hours | Partial CDK8 Degradation | [1][2] |
| Jurkat (WT) | 1 µM | 24 hours | Significant CDK8 Degradation | [1][2][6] |
| Molt4 (WT) | 5 µM | 24 hours | CDK8 Degradation | [1] |
| Molt4 (CRBN null) | 0.1 - 5 µM | 24 hours | No CDK8 Degradation | [1] |
| Parameter | Value | Target | Reference |
| IC₅₀ | 159 nM | CDK8 | [1][3][4] |
Experimental Protocols
Protocol 1: Assessment of CDK8 Degradation by Western Blot
This protocol outlines the steps to assess the degradation of CDK8 in wild-type and CRBN knockout cell lines following treatment with this compound.
Materials:
-
Wild-type and CRBN knockout cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK8, anti-CRBN, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed wild-type and CRBN knockout cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO). Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK8, CRBN, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the CDK8 levels to the loading control. Compare the levels of CDK8 in this compound-treated samples to the vehicle control in both wild-type and CRBN knockout cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No CDK8 degradation observed in wild-type cells. | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 - 10 µM). |
| Treatment time is too short. | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). | |
| Low CRBN expression in the cell line. | Verify CRBN expression levels by Western blot. Choose a cell line with robust CRBN expression. | |
| Issues with this compound compound. | Ensure the compound is properly stored and solubilized. Test a fresh batch of the compound. | |
| Proteasome is inhibited. | Avoid using proteasome inhibitors in your experiment, as they will block PROTAC-mediated degradation. | |
| Partial CDK8 degradation observed. | Suboptimal concentration or treatment time. | Optimize the concentration and treatment time as described above. |
| High rate of CDK8 synthesis. | Consider the protein turnover rate in your cell line. Longer treatment times may be necessary. | |
| CDK8 degradation observed in CRBN knockout cells. | Incomplete knockout of CRBN. | Validate the CRBN knockout by sequencing the genomic DNA and confirming the absence of CRBN protein by Western blot. |
| Off-target effects. | While this compound is reported to be selective, consider performing proteomics to investigate other degraded proteins. | |
| High background on Western blot. | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing CDK8 degradation.
Caption: Simplified CDK8 signaling pathway.
References
Validation & Comparative
A Comparative Guide to CDK8-Targeted Therapies: JH-XI-10-02 vs. Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of JH-XI-10-02, a PROTAC degrader, against other established small molecule inhibitors of Cyclin-Dependent Kinase 8 (CDK8). This document provides a comprehensive overview of their mechanisms of action, performance data from experimental studies, and detailed protocols for key assays.
Cyclin-Dependent Kinase 8 (CDK8) has emerged as a significant target in oncology due to its role as a transcriptional regulator in various cancer-driving signaling pathways, including the Wnt/β-catenin and STAT pathways.[1][2] While traditional therapeutic strategies have focused on the development of small molecule inhibitors that block the kinase activity of CDK8, a novel approach utilizing Proteolysis Targeting Chimeras (PROTACs) has introduced a new modality for targeting this protein. This guide will compare the PROTAC this compound with other well-characterized CDK8 inhibitors, providing a framework for understanding their distinct functionalities and experimental evaluation.
Differentiating Mechanisms: Inhibition vs. Degradation
A fundamental distinction between this compound and other CDK8-targeted compounds lies in their mechanism of action.
Small Molecule Inhibitors , such as Senexin B and BI-1347, are ATP-competitive inhibitors. They function by binding to the active site of the CDK8 kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This leads to a temporary and reversible blockade of CDK8's enzymatic activity.
PROTAC Degraders , exemplified by this compound, operate through an event-driven mechanism. This compound is a heterobifunctional molecule that simultaneously binds to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This induced proximity facilitates the ubiquitination of CDK8, marking it for degradation by the proteasome.[1][3] This results in the physical elimination of the CDK8 protein from the cell, offering a potentially more sustained and profound therapeutic effect compared to inhibition alone. A key feature of this compound is its high selectivity for CDK8, with no significant effect on its close paralog, CDK19.[3][4]
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and other prominent CDK8 inhibitors. It is crucial to note that a direct comparison of IC50 values (for inhibitors) and degradation-related metrics (for PROTACs) should be interpreted with caution due to their different mechanisms of action.
| Compound | Type | Target(s) | IC50 (CDK8) | Kd (CDK8) | Notes |
| This compound | PROTAC Degrader | CDK8 | 159 nM[1][3][5][6] | - | Induces significant degradation of CDK8 at 1 µM in Jurkat cells after 24 hours.[3] Shows no effect on CDK19.[3][4] |
| Senexin B | Inhibitor | CDK8/CDK19 | 24-50 nM[7] | 140 nM[8][9] | Also inhibits CDK19 with a Kd of 80 nM.[8][9] |
| BI-1347 | Inhibitor | CDK8/CDK19 | 1.1 nM[10][11] | - | Highly potent inhibitor also targeting CDK19.[12][13] |
| RVU120 (SEL120) | Inhibitor | CDK8/CDK19 | - | - | Currently in Phase I/II clinical trials for solid tumors and AML.[14][15] |
Data presented is compiled from various sources and experimental conditions may differ.
Experimental Protocols
To facilitate the evaluation and comparison of these compounds, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding affinity of inhibitors to the CDK8 kinase.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. Inhibition of this interaction by a test compound leads to a decrease in the FRET signal.[16]
Materials:
-
CDK8/cyclin C enzyme (Invitrogen)[16]
-
5X Kinase Buffer A (Invitrogen, PV3189)[16]
-
LanthaScreen™ Eu-anti-GST Antibody (Invitrogen)
-
Kinase Tracer 236 (Invitrogen)
-
Test compounds (e.g., Senexin B, BI-1347)
-
384-well plate
Procedure:
-
Prepare a 1X Kinase Buffer A solution.[16]
-
Prepare serial dilutions of the test compound in 1X Kinase Buffer A.
-
Prepare a solution of CDK8/cyclin C and Eu-anti-GST antibody in 1X Kinase Buffer A. The final concentration of the kinase is typically 5 nM and the antibody is 2 nM.[16]
-
Add 5 µL of the kinase/antibody solution to each well of the 384-well plate.[16]
-
Add 5 µL of the serially diluted test compound to the respective wells.[16]
-
Prepare a solution of the Kinase Tracer in 1X Kinase Buffer A at a concentration determined by prior optimization (typically around the Kd of the tracer for the kinase).[16]
-
Add 5 µL of the tracer solution to all wells to initiate the binding reaction.[16]
-
Incubate the plate at room temperature for 60 minutes, protected from light.[16]
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.[16]
Cellular CDK8 Degradation Assay (Western Blot)
This protocol is used to quantify the reduction of cellular CDK8 protein levels upon treatment with a degrader like this compound.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by gel electrophoresis. The intensity of the protein band corresponds to the amount of protein present.
Materials:
-
Cell line (e.g., Jurkat, Molt4)[3]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[17]
-
Primary antibody: Rabbit anti-CDK8 (e.g., Cell Signaling Technology #4101, 1:1000 dilution)[18]
-
Loading control antibody: Mouse anti-β-actin (1:5000 dilution)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)[17]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 6, 24 hours).[3]
-
Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.[19]
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[19]
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary anti-CDK8 antibody overnight at 4°C.[17]
-
Wash the membrane with TBST three times for 5 minutes each.[17]
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane with TBST three times for 5 minutes each.[17]
-
Repeat steps 10-13 for the loading control antibody (anti-β-actin).
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of CDK8 degradation relative to the vehicle control.
Ternary Complex Formation Assay (NanoBRET™ Assay)
This assay is crucial for characterizing PROTACs like this compound by measuring their ability to induce the formation of the CDK8-PROTAC-E3 ligase ternary complex in live cells.
Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (e.g., CDK8) and a HaloTag®-labeled E3 ligase component (e.g., CRBN). When the PROTAC brings these two proteins into close proximity, energy is transferred from the luciferase donor to the HaloTag® acceptor, resulting in a detectable BRET signal.[20][21]
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-CDK8 and HaloTag®-CRBN
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (Promega)
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
This compound
-
White, 96-well assay plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-CDK8 and HaloTag®-CRBN expression plasmids.
-
Plate the transfected cells in the 96-well assay plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and incubate to allow for labeling of the HaloTag®-CRBN.
-
Add the serially diluted this compound to the cells and incubate for the desired time (e.g., 4 hours) to allow for ternary complex formation.[22]
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the this compound concentration to determine the EC50 for ternary complex formation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CDK8 signaling pathway, the distinct mechanisms of inhibitors and degraders, and a typical experimental workflow for their comparison.
Caption: Simplified CDK8 signaling in Wnt/β-catenin and STAT pathways.
Caption: Comparison of inhibitor vs. degrader mechanisms of action.
Caption: Experimental workflow for comparing CDK8 inhibitors and degraders.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. excenen.com [excenen.com]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. opnme.com [opnme.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. wp.ryvu.com [wp.ryvu.com]
- 15. P526: SAFETY AND EFFICACY UPDATE FROM CLI120-001: A PHASE1B DOSE ESCALATION STUDY IN RELAPSE-REFRACTORY ACUTE MYELOID LEUKEMIA AND HIGH-RISK MYELODYSPLASIA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. CDK8 (G398) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 21. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 22. reactionbiology.com [reactionbiology.com]
JH-XI-10-02: A Comparative Analysis of Selectivity for CDK8 versus CDK19
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PROTAC degrader JH-XI-10-02's selectivity for Cyclin-Dependent Kinase 8 (CDK8) over its close homolog, CDK19. The following sections detail quantitative data, experimental methodologies, and relevant signaling pathways to support your research and development endeavors.
This compound is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK8.[1][2][3][4] It achieves this by simultaneously binding to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN), thereby triggering the ubiquitination and subsequent proteasomal degradation of CDK8.[1][5] This targeted protein degradation mechanism offers a distinct advantage over traditional kinase inhibition.
Quantitative Comparison of this compound Activity
The selectivity of this compound for CDK8 over CDK19 is a key feature of this molecule. The available data consistently demonstrates potent activity against CDK8, with no significant effect observed on CDK19 protein levels.
| Parameter | CDK8 | CDK19 | Reference |
| Biochemical IC50 | 159 nM | Not Reported | [1][3][4] |
| Cellular Degradation | Significant degradation observed at 1 µM in Jurkat cells after 24 hours. | No significant effect on protein levels observed in Jurkat cells. | [2] |
Signaling Pathway Context: The Role of CDK8 and CDK19
CDK8 and CDK19 are closely related serine/threonine kinases that function as part of the Mediator complex, a crucial co-regulator of RNA polymerase II-dependent transcription.[6] Within the Mediator complex, CDK8 or CDK19, in conjunction with Cyclin C, MED12, and MED13, form the CDK module, which can reversibly associate with the core Mediator complex to regulate gene expression. One of the well-established downstream targets of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1).[7][8][9] Upon stimulation by signals such as interferon-gamma (IFNγ), CDK8 phosphorylates STAT1 at the serine 727 residue (S727), a modification that is critical for the full transcriptional activity of STAT1.[7][8][9][10] This phosphorylation event plays a key role in modulating the expression of STAT1 target genes.
Caption: Simplified diagram of the CDK8/Mediator complex signaling pathway leading to STAT1 phosphorylation and target gene expression.
Experimental Methodologies
Below are detailed descriptions of the key experimental protocols used to characterize the selectivity of this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK8, a biochemical kinase assay can be performed. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[11]
Objective: To quantify the in vitro inhibitory potency of this compound against CDK8.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Europium-labeled anti-tag antibody
-
Fluorescently labeled kinase tracer
-
This compound compound
-
Assay buffer (e.g., HEPES, MgCl2, EGTA, and Brij-35)
-
384-well assay plates
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.
-
The CDK8/Cyclin C enzyme is mixed with the europium-labeled antibody and incubated in the assay wells.
-
The serially diluted this compound or DMSO (vehicle control) is added to the wells containing the enzyme-antibody mix.
-
The fluorescently labeled kinase tracer is added to all wells to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of detecting the emission from both the europium donor and the fluorescent acceptor.
-
The ratio of the acceptor to donor emission is calculated. The data is then normalized to the controls (0% inhibition with DMSO and 100% inhibition with a high concentration of a known inhibitor).
-
The IC50 value is determined by fitting the dose-response curve with a suitable nonlinear regression model.
Cellular Degradation Assay (Western Blot)
To assess the ability of this compound to induce the degradation of CDK8 and to evaluate its selectivity over CDK19 in a cellular context, a Western blot analysis is performed.[12][13][14]
Objective: To determine the extent of CDK8 and CDK19 degradation in cells treated with this compound.
Materials:
-
Human cell lines (e.g., Jurkat, Molt4)
-
This compound compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CDK8, CDK19, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cells are seeded in culture plates and allowed to adhere or reach a desired confluency.
-
The cells are treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Following treatment, the cells are washed with ice-cold PBS and then lysed with lysis buffer.
-
The cell lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined using a BCA assay.
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer and denatured by heating.
-
The protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for CDK8, CDK19, and the loading control, typically overnight at 4°C.
-
The membrane is washed with TBST to remove unbound primary antibodies.
-
The membrane is then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing with TBST, the membrane is incubated with a chemiluminescent substrate.
-
The protein bands are visualized using an imaging system, and the band intensities are quantified to determine the relative protein levels.
Caption: A flowchart illustrating the key steps of a Western blot experiment to assess protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tocris.com [tocris.com]
- 3. abmole.com [abmole.com]
- 4. excenen.com [excenen.com]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. The Mediator CDK8-Cyclin C complex modulates Dpp signaling in Drosophila by stimulating Mad-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK8 as the STAT1 serine 727 kinase? | Semantic Scholar [semanticscholar.org]
- 9. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. protocols.io [protocols.io]
- 13. ptglab.com [ptglab.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
A Head-to-Head Comparison: JH-XI-10-02 Versus Next-Generation CDK8 PROTACs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the CDK8 PROTAC degrader JH-XI-10-02 with newer alternatives, supported by experimental data. We delve into degradation efficiency, selectivity, and cellular effects to inform strategic decisions in kinase-targeted drug discovery.
Cyclin-dependent kinase 8 (CDK8) has emerged as a promising therapeutic target in oncology due to its role in regulating transcription and various oncogenic signaling pathways.[1] Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to target CDK8 by inducing its degradation. This compound is a well-characterized PROTAC that selectively degrades CDK8 by recruiting the E3 ligase Cereblon (CRBN).[1][2][3][4][5][6][7] However, recent advancements have led to the development of new CDK8 PROTACs with potentially superior performance characteristics.
This guide provides a direct comparison of this compound with recently developed CDK8 PROTACs derived from Senexin C (HP8580, IA7843) and BI-1347 (IA7882, IA7886), focusing on their degradation potency and selectivity for CDK8 and its close homolog, CDK19.
Quantitative Comparison of CDK8/19 Degradation
The following table summarizes the half-maximal degradation concentration (DC50) values for this compound and its comparators in HEK-293 cells, providing a clear measure of their degradation potency. Lower DC50 values indicate higher potency.
| PROTAC | Parent Molecule | CDK8 DC50 (nM) | CDK19 DC50 (nM) | E3 Ligase Ligand |
| This compound | JH-VIII-49 | ~1000 (partial degradation at 1µM) | No degradation[2][3][4][5][7] | Pomalidomide (CRBN) |
| IA7843 | Senexin C | 46[1] | ~1000[1] | Pomalidomide (CRBN) |
| IA7882 | BI-1347 | 6.6[1] | 25[1] | Pomalidomide (CRBN) |
| IA7886 | BI-1347 | 2.8[1] | 10[1] | Pomalidomide (CRBN) |
Data for IA7843, IA7882, and IA7886 are from experiments in HEK-293 cells as reported in patent WO2023081452A1.[1] Data for this compound is based on observations of partial degradation at 1µM in Jurkat cells.
Key Findings:
-
Potency: The BI-1347-based PROTACs, IA7882 and IA7886, demonstrate significantly higher potency in degrading CDK8, with DC50 values in the low nanomolar range, making them substantially more potent than this compound.[1] The Senexin C-based PROTAC, IA7843, also shows greater potency than this compound.[1]
-
Selectivity: this compound is highly selective for CDK8 and does not induce the degradation of CDK19.[2][3][4][5][7] In contrast, the Senexin C and BI-1347-based PROTACs are dual degraders, effectively degrading both CDK8 and CDK19.[1] This broader activity profile may offer therapeutic advantages in contexts where both kinases play a role.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which these PROTACs induce the degradation of CDK8.
Caption: General mechanism of CDK8 degradation by PROTACs.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is adapted from methodologies described for analyzing CDK8/19 degradation.[1][8]
1. Cell Culture and Treatment:
-
HEK-293 or other suitable cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time points (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Cell lysates are scraped, collected, and centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
The supernatant containing the protein is collected, and protein concentration is determined using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a 4-20% Tris-Glycine gel.
-
Proteins are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against CDK8, CDK19, and a loading control (e.g., GAPDH, β-actin).
-
The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Band intensities are quantified using densitometry software, and protein levels are normalized to the loading control.
Cell Viability Assay (MTT/CCK-8)
This protocol provides a general framework for assessing the effect of CDK8 PROTACs on cell proliferation.
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
2. Compound Treatment:
-
The following day, cells are treated with a serial dilution of the PROTACs or DMSO as a control.
3. Incubation:
-
The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
4. Viability Reagent Addition:
-
For MTT assay: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well.
-
For CCK-8 assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.
5. Absorbance Measurement:
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm for the MTT assay or 450 nm for the CCK-8 assay.
6. Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 values are determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK8 signaling context and a typical experimental workflow for comparing CDK8 PROTACs.
Caption: Simplified overview of CDK8's role in transcriptional regulation.
Caption: Workflow for comparing the efficacy of different CDK8 PROTACs.
Conclusion
The data presented in this guide clearly indicates that while this compound is a valuable tool for selectively degrading CDK8, newer PROTACs, particularly those based on the BI-1347 scaffold, offer significantly enhanced potency and a broader degradation profile that includes CDK19. The choice between these degraders will depend on the specific research question and therapeutic strategy. For studies requiring highly potent and dual degradation of CDK8 and CDK19, compounds like IA7886 are superior. Conversely, for applications where selective degradation of CDK8 is paramount to avoid potential off-target effects related to CDK19, this compound remains a relevant and useful molecule. This comparative guide provides the necessary data and protocols to aid researchers in making an informed decision for their CDK8-targeted research.
References
- 1. WO2023081452A1 - Small-molecule degraders of cdk8 and cdk19 - Google Patents [patents.google.com]
- 2. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4.3. Cell Viability Assay [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for CDK8 Control: JH-XI-10-02 vs. Cortistatin A
For researchers and drug development professionals navigating the landscape of CDK8 modulation, the choice between targeted degradation and direct inhibition is a critical juncture. This guide provides an objective comparison of two prominent molecules in this arena: JH-XI-10-02, a PROTAC degrader, and Cortistatin A, a natural product inhibitor. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip scientists with the information needed to make informed decisions for their research.
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant therapeutic target in oncology and other diseases due to its role as a transcriptional regulator within the Mediator complex.[1] It is implicated in various oncogenic signaling pathways, including Wnt/β-catenin, TGF-β, and p53.[1][2] Consequently, the development of potent and selective CDK8 modulators is an area of intense research. This comparison focuses on two distinct approaches to targeting CDK8: the induced degradation by this compound and the direct enzymatic inhibition by Cortistatin A.
Quantitative Comparison of Inhibitory and Degradation Activity
The following table summarizes the key quantitative data for this compound and Cortistatin A, providing a snapshot of their potency and selectivity. It is important to note that a direct comparison of IC50 (for degradation) and Kd (for binding affinity) should be made with caution as they represent different aspects of molecular interaction.
| Parameter | This compound | Cortistatin A | Reference(s) |
| Mechanism of Action | PROTAC-mediated Degradation | Direct Inhibition | [2][3] |
| Target(s) | CDK8 | CDK8, CDK19 | [3][4] |
| IC50 (CDK8 Degradation) | 159 nM | Not Applicable | [2][4] |
| Kd (Binding Affinity) | Not Reported | 17 nM (for CDK8) | [3] |
| Selectivity | Selective for CDK8 degradation; does not affect CDK19. | Highly selective for CDK8 and CDK19. | [4][5] |
| Cellular Activity | Induces partial CDK8 degradation in Jurkat cells at 1 µM after 6h; significant degradation after 24h. | Inhibits phosphorylation of CDK8 targets (e.g., STAT1) in cells. | [2][3] |
Experimental Methodologies
Understanding the experimental context is crucial for interpreting the quantitative data. Below are the detailed protocols for the key experiments cited in this guide.
This compound: CDK8 Degradation Assay (Western Blot)
This protocol outlines the methodology used to assess the ability of this compound to induce the degradation of CDK8 in cultured cells.
-
Cell Culture and Treatment: Jurkat or Molt4 cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time points (e.g., 6, 24 hours).[2][4]
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CDK8. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Densitometry Analysis: The intensity of the CDK8 band is quantified and normalized to the loading control to determine the percentage of CDK8 degradation relative to the vehicle-treated control.
Cortistatin A: In Vitro Kinase Inhibition Assay
This protocol describes the method to determine the inhibitory potency of Cortistatin A against CDK8 kinase activity.
-
Reagents: Recombinant active CDK8/CycC complex, a suitable kinase substrate (e.g., a peptide derived from a known CDK8 substrate like STAT1), and ATP are required. The assay is typically performed in a kinase assay buffer.
-
Assay Setup: The assay is conducted in a microplate format. A dilution series of Cortistatin A is prepared.
-
Kinase Reaction: The CDK8/CycC enzyme is pre-incubated with the different concentrations of Cortistatin A. The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection of Inhibition: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The signal from each concentration of Cortistatin A is normalized to the control (no inhibitor). The resulting data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Visualizing the Mechanisms of Action
To further elucidate the distinct mechanisms of this compound and Cortistatin A, the following diagrams illustrate the CDK8 signaling pathway and the experimental workflows.
Caption: The CDK8 signaling pathway, where CDK8, as part of the Mediator complex, phosphorylates RNA Polymerase II and various transcription factors to regulate gene expression in response to upstream signals like Wnt and TGF-β.
Caption: Experimental workflows for assessing the activity of this compound (left) through cellular degradation assays and Cortistatin A (right) via in vitro kinase inhibition assays.
Concluding Remarks
Both this compound and Cortistatin A are potent modulators of CDK8, albeit through distinct mechanisms. This compound offers the advantage of eliminating the CDK8 protein, which can overcome potential resistance mechanisms associated with inhibitor binding site mutations and address non-catalytic functions of the kinase. Its selectivity for CDK8 over the closely related CDK19 is another notable feature.[4]
Cortistatin A, on the other hand, is a well-characterized inhibitor with high affinity for both CDK8 and CDK19.[3] Its utility as a chemical probe has been instrumental in elucidating the roles of these kinases in various biological processes.
The choice between these two molecules will ultimately depend on the specific research question. For studies aimed at understanding the consequences of complete CDK8 removal, this compound is an invaluable tool. For experiments requiring the rapid and reversible inhibition of both CDK8 and CDK19 kinase activity, Cortistatin A remains a gold standard. This guide provides the foundational data and protocols to aid researchers in making that critical selection.
References
Validating the Specificity of JH-XI-10-02: A Comparative Guide for Researchers
For researchers in oncology, cell biology, and drug discovery, precise validation of a molecule's specificity is paramount. This guide provides a comparative analysis of the PROTAC CDK8 degrader, JH-XI-10-02, alongside alternative degraders, and outlines key experimental protocols to rigorously assess its on-target and off-target effects in a cellular context.
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8).[1] It achieves this by hijacking the cell's natural protein disposal machinery, specifically by recruiting the E3 ligase Cereblon (CRBN) to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] A key reported feature of this compound is its high selectivity for CDK8 over the closely related homolog CDK19.[1][2]
Comparative Analysis of CDK8 Degraders
To contextualize the performance of this compound, it is essential to compare it with other available CDK8-targeting degraders. While this compound is noted for its CDK8 selectivity, other PROTACs have been developed that exhibit dual degradation of both CDK8 and CDK19. This difference in selectivity is a critical consideration for researchers choosing a tool compound for their specific biological questions.
| Feature | This compound | Alternative CDK8/19 Degraders (e.g., IA7886, IA7843, HP8580) |
| Target Profile | Selective CDK8 Degrader | Dual CDK8 and CDK19 Degraders |
| Reported Potency | Potent CDK8 degrader | Reported to be more potent than this compound in degrading CDK8 |
| Effect on CDK19 | No significant degradation of CDK19 reported | Induce significant degradation of CDK19 |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
Experimental Protocols for Specificity Validation
To independently verify the specificity of this compound, a multi-pronged approach employing several orthogonal methods is recommended. Below are detailed protocols for key experiments.
Western Blotting for Target Degradation
This is the most direct method to confirm the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat, Molt4, or a cell line relevant to your research) at an appropriate density. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for various time points (e.g., 6, 12, 24 hours). Include a proteasome inhibitor (e.g., MG132 or bortezomib) co-treatment as a control to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CDK8 (e.g., validated antibody NBP2-92972)[3], CDK19, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the percentage of CDK8 and CDK19 degradation relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of the PROTAC to its target in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CDK8 by Western blotting or other quantitative methods like ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Mass Spectrometry for Off-Target Profiling
A global proteomics approach is the gold standard for unbiasedly identifying off-target effects.
Protocol:
-
Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (Optional but Recommended): Label the peptides with tandem mass tags (TMT) or similar reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Compare the protein abundance between this compound-treated and control samples to identify any significantly downregulated proteins other than CDK8, which would be potential off-targets.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of this compound-mediated CDK8 degradation.
References
A Comparative Guide to the CDK8 PROTAC Degrader JH-XI-10-02 and its Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CDK8 PROTAC (Proteolysis Targeting Chimera) degrader, JH-XI-10-02, and its corresponding negative control compound. It is designed to offer researchers an objective overview of their performance, supported by available experimental data and detailed protocols.
Introduction to this compound
This compound is a potent and selective degrader of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4] As a PROTAC, it is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system.[5] It achieves this by simultaneously binding to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][5] This proximity induces the ubiquitination of CDK8, marking it for degradation by the proteasome.[1] this compound has a reported IC50 of 159 nM for CDK8.[1][3][4]
The corresponding negative control, also referred to as analog 31, is a crucial tool for validating the specific on-target activity of this compound. This inactive analog is designed to lack the ability to bind to Cereblon, thereby preventing the degradation of CDK8.
Performance Comparison: this compound vs. Negative Control
Experimental data demonstrates the selective degradation of CDK8 by this compound, a process that is dependent on the presence of the E3 ligase Cereblon. In contrast, the negative control compound shows no degradation activity.
| Compound | Target | Mechanism of Action | Experimental Observations |
| This compound | CDK8 | Binds to CDK8 and Cereblon (CRBN) E3 ligase, inducing proteasomal degradation of CDK8.[1] | - Significant degradation of CDK8 in Jurkat cells at 1 µM after 24 hours.[1][6] - Partial degradation of CDK8 observed in Jurkat cells at 1 µM after 6 hours.[1][6] - CDK8 degradation is CRBN-dependent, as no degradation was observed in CRBN null Molt4 cells.[1][6] |
| Negative Control (analog 31) | N/A (does not induce degradation) | Binds to CDK8 but lacks the Cereblon-binding moiety, thus does not recruit the E3 ligase. | - No degradation of CDK8 observed in Jurkat cells at concentrations up to 10 µM after 24 hours. |
Experimental Protocols
To aid in the design and execution of experiments, detailed protocols for cell treatment and subsequent analysis are provided below.
Cell Culture and Treatment
-
Cell Lines: Jurkat (human T-cell leukemia) or Molt4 (human acute lymphoblastic leukemia) cells are commonly used.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound and its negative control in DMSO. Further dilute to the desired working concentration in cell culture medium immediately before use.
-
Treatment: Seed cells at an appropriate density and treat with the desired concentrations of this compound or the negative control for the specified duration (e.g., 6 or 24 hours). Include a vehicle control (DMSO) in all experiments.
Western Blotting for CDK8 Degradation
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CDK8 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Densitometry analysis of the western blot bands can be performed using image analysis software to quantify the extent of CDK8 degradation.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
JH-XI-10-02: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
JH-XI-10-02 is a potent and selective degrader of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action offers a distinct advantage over traditional kinase inhibitors, which only block the catalytic activity of the target protein. Understanding the selectivity and cross-reactivity of this compound is crucial for its development as a therapeutic agent and a chemical probe. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, supported by available experimental data.
Executive Summary
This compound demonstrates a high degree of selectivity for CDK8 degradation.[3] While comprehensive kinase profiling data for the final PROTAC molecule is not publicly available, extensive analysis of its precursor inhibitor, JH-VIII-49, reveals a very clean off-target profile. This suggests that the high selectivity is an inherent feature of the CDK8-binding moiety. Notably, this compound does not induce the degradation of the closely related kinase, CDK19.[1][3]
Cross-Reactivity Profile of the Precursor Inhibitor JH-VIII-49
The selectivity of a PROTAC is largely determined by the specificity of its target-binding warhead. In the case of this compound, the warhead is the potent CDK8 inhibitor JH-VIII-49. A comprehensive KINOMEscan™ assay was performed on JH-VIII-49 against a panel of 468 human kinases to assess its cross-reactivity. The results indicate a very high degree of selectivity for CDK8 and its close homolog, CDK19.
Table 1: KINOMEscan™ Results for JH-VIII-49 at 10 µM
| Kinase Target | Percent of Control* |
| CDK8 | <10% |
| CDK19 | <10% |
| NEK1 | <10% |
| PIKFYVE | <10% |
| Other 464 Kinases | >10% |
*Percent of control indicates the amount of kinase activity remaining in the presence of the inhibitor. A lower percentage signifies stronger binding. Data extracted from the supplementary information of Hatcher et al., ACS Med Chem Lett. 2018.[2]
As shown in Table 1, at a concentration of 10 µM, JH-VIII-49 showed significant binding to only four kinases out of the 468 tested. This demonstrates the exceptional selectivity of the foundational inhibitor from which this compound was developed.
Selectivity of the PROTAC Degrader this compound
While a broad-panel kinase screen for this compound is not available in the public domain, studies have consistently reported its high selectivity for CDK8 degradation. A key finding is its lack of activity against CDK19, the closest homolog of CDK8.[1][3] This is a significant observation, as many small-molecule inhibitors of CDK8 also exhibit activity against CDK19. The ability of this compound to discriminate between these two highly similar kinases highlights the potential for PROTACs to achieve superior selectivity compared to their parent inhibitors.
Experimental Methodologies
KINOMEscan™ Profiling
The cross-reactivity of the precursor inhibitor, JH-VIII-49, was determined using the KINOMEscan™ platform (DiscoverX). This is a competition-based binding assay where the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site is measured. The amount of kinase bound to the immobilized ligand is quantified by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound.
Cellular Degradation Assays
The selectivity of this compound for CDK8 degradation over CDK19 was assessed in cellular assays. Typically, cancer cell lines (e.g., Jurkat) are treated with varying concentrations of this compound for a specified duration.[1] The levels of CDK8 and CDK19 protein are then quantified by Western blotting using specific antibodies. The absence of a decrease in CDK19 protein levels, in contrast to the dose-dependent reduction of CDK8, confirms the selective degradation activity of the PROTAC.
Signaling Pathways and Mechanism of Action
To visually represent the processes involved, the following diagrams illustrate the mechanism of action of this compound and the central role of CDK8 in various signaling pathways.
Caption: Mechanism of action of this compound.
Caption: Overview of CDK8-mediated signaling pathways.
Conclusion
This compound is a highly selective degrader of CDK8. The exceptional selectivity of its precursor inhibitor, JH-VIII-49, against a large panel of kinases provides strong evidence for the clean off-target profile of the resulting PROTAC. The ability of this compound to potently degrade CDK8 without affecting its close homolog CDK19 underscores the potential of targeted protein degradation to achieve a level of specificity that can be challenging for traditional small-molecule inhibitors. Further comprehensive profiling of this compound against the human kinome would be beneficial to fully delineate its cross-reactivity profile and further support its development as a valuable research tool and potential therapeutic agent.
References
A Comparative Guide to CDK8 Degradation by JH-XI-10-02 and Novel PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the CDK8-targeting PROTAC (Proteolysis Targeting Chimera) JH-XI-10-02 with newer, more potent alternatives. It includes supporting experimental data, detailed methodologies for quantifying CDK8 degradation, and visualizations of the degradation pathway and experimental workflow.
Executive Summary
This compound is a first-generation PROTAC designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription implicated in various cancers. While effective to some extent, recent advancements have led to the development of more potent and dual-specific CDK8/19 degraders. This guide offers a head-to-head comparison of this compound with Senexin C-based and BI-1347-based PROTACs, highlighting their respective potencies and specificities.
Quantitative Comparison of CDK8 Degraders
The following table summarizes the key quantitative parameters for this compound and its more recently developed counterparts. The data is primarily derived from studies in HEK-293 human embryonic kidney cells and Jurkat T-lymphocyte cell lines.
| Compound | Target(s) | IC50 (CDK8) | DC50 (CDK8) | Dmax (CDK8) | DC50 (CDK19) | Dmax (CDK19) | Cell Line |
| This compound | CDK8 | 159 nM[1][2] | Not explicitly stated, but less potent than alternatives[3] | Partial to significant degradation[1][4] | No effect[1] | No degradation[3] | Jurkat, Molt4, HEK-293[1][3] |
| IA7843 (Senexin C-based) | CDK8/19 | Not Stated | 46 nM[3] | Significant degradation | 1 µM[3] | Significant degradation[3] | HEK-293[3] |
| IA7882 (BI-1347-based) | CDK8/19 | Not Stated | 6.6 nM[3] | Significant degradation | 25 nM[3] | Significant degradation[3] | HEK-293[3] |
| IA7886 (BI-1347-based) | CDK8/19 | Not Stated | 2.8 nM[3] | Potent degradation[3] | 10 nM[3] | Significant degradation[3] | HEK-293[3] |
Note on Dmax: While precise Dmax (maximum degradation) percentages are not consistently reported in the literature, qualitative descriptions indicate that the Senexin C and BI-1347-based PROTACs achieve a more profound degradation of CDK8 compared to this compound.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of CDK8 degradation by the PROTAC this compound.
Caption: Workflow for quantifying CDK8 degradation via Western Blot.
Experimental Protocols
Western Blotting for Quantification of CDK8 Degradation
This protocol provides a standard method for assessing the degradation of CDK8 in cultured cells following treatment with a PROTAC such as this compound.
1. Cell Culture and Treatment:
-
Culture HEK-293 or Jurkat cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Treat the cells with varying concentrations of the PROTAC (e.g., this compound or alternatives) for a specified duration (typically 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or a similar protein quantification method. This is crucial for equal loading in the subsequent steps.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel electrophoresis to separate the proteins by molecular weight.
5. Western Blot Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CDK8 (e.g., Santa Cruz Biotechnology, sc-1521) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.
8. Detection and Analysis:
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CDK8 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of CDK8 degradation relative to the vehicle-treated control.
Conclusion
The landscape of targeted protein degradation is rapidly evolving. While this compound represents an important tool in the study of CDK8, newer PROTACs based on Senexin C and BI-1347 scaffolds demonstrate superior potency and a broader degradation profile that includes the closely related kinase CDK19. The choice of degrader will depend on the specific research question, with the newer compounds offering a more complete inhibition of the Mediator complex kinase module. The provided methodologies and comparative data serve as a valuable resource for researchers designing and interpreting experiments in this exciting field.
References
Safety Operating Guide
Personal protective equipment for handling JH-XI-10-02
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for the research compound JH-XI-10-02, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of CDK8. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Engineering Controls
Proper handling of this compound requires stringent adherence to standard laboratory safety protocols. The following personal protective equipment and engineering controls are mandatory to minimize exposure and ensure user safety.
| Equipment/Control | Specification |
| Ventilation | Work should be conducted in a certified chemical fume hood. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat must be worn at all times. |
| Respiratory Protection | Not generally required if handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
Health and Safety Data
While a comprehensive toxicological profile for this compound is not fully established, the following information, based on available Safety Data Sheets (SDS) and the nature of the compound, should be considered.
| Parameter | Value/Information |
| Appearance | Solid powder. |
| Solubility | Soluble in DMSO.[1][2][3] |
| Storage | Store the solid form at -20°C for up to 3 years.[1] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
| Acute Toxicity | Data not available. Handle with caution as with all new chemical entities. |
| Chronic Toxicity | Data not available. Long-term exposure effects are unknown. |
| Carcinogenicity | Data not available. |
| Mutagenicity | Data not available. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for both safety and experimental success. The following workflow outlines the key steps involved.
Experimental Protocol: In-Vitro CDK8 Degradation Assay
This protocol provides a general framework for assessing the degradation of CDK8 in a cellular context using this compound. Specific cell lines and conditions may require optimization.
1. Cell Culture and Seeding:
- Culture Jurkat or Molt4 cells in appropriate media and conditions.
- Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
2. Preparation of this compound Working Solutions:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- On the day of the experiment, dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1 µM or 5 µM).[4] It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
3. Treatment of Cells:
- Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
- Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
4. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
- Normalize the protein lysates to the same concentration.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane and then probe with a primary antibody specific for CDK8.
- Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescence detection system.
6. Data Analysis:
- Quantify the band intensities for CDK8 and the loading control.
- Normalize the CDK8 signal to the loading control signal for each sample.
- Compare the normalized CDK8 levels in the this compound-treated samples to the vehicle-treated control to determine the extent of protein degradation.
Disposal Plan
All materials contaminated with this compound, including pipette tips, tubes, and cell culture plates, must be treated as chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
By strictly following these guidelines, you contribute to a safer research environment and ensure the generation of reliable and reproducible data.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
